SP-2-225
Description
Properties
Molecular Formula |
C28H34N2O3 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide |
InChI |
InChI=1S/C28H34N2O3/c1-21-18-23(19-29-17-8-4-7-14-28(31)30-32)15-16-27(21)33-20-25-12-9-13-26(22(25)2)24-10-5-3-6-11-24/h3,5-6,9-13,15-16,18,29,32H,4,7-8,14,17,19-20H2,1-2H3,(H,30,31) |
InChI Key |
UTCSUALKFUTHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCCCCC(=O)NO)OCC2=C(C(=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dual Mechanisms of SP-2-225 in Oncology: A Technical Guide
An In-Depth Exploration of SP-2-225 as a Selective HDAC6 Inhibitor and the Role of Actinium-225 in Targeted Alpha Therapy
The designation "this compound" in the context of cancer therapeutics is currently associated with two distinct investigational agents, each with a unique mechanism of action against cancer cells. The first is This compound, a selective Histone Deacetylase 6 (HDAC6) inhibitor , which modulates the tumor microenvironment to elicit an anti-cancer immune response. The second is Actinium-225 (²²⁵Ac)-labeled radiopharmaceuticals , such as ²²⁵Ac-DOTA-Substance P, which are a form of targeted alpha therapy designed to directly induce cancer cell death through DNA damage. This technical guide provides a comprehensive overview of the core mechanisms of action for both therapeutic strategies, tailored for researchers, scientists, and drug development professionals.
Part 1: this compound - A Selective HDAC6 Inhibitor for Cancer Immunotherapy
This compound is an isoform-selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC enzyme. Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with toxicity, this compound's selectivity offers the potential for a more targeted therapeutic effect with an improved safety profile.[1] The primary anti-cancer mechanism of this compound is not direct cytotoxicity to tumor cells, but rather the modulation of the immune system, particularly macrophages, to create a pro-inflammatory, anti-tumor microenvironment.[2]
Core Mechanism of Action: Macrophage Polarization
The tumor microenvironment is often infiltrated by tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like polarization. M2 macrophages are characterized by their anti-inflammatory and pro-tumoral functions, including the promotion of angiogenesis, tissue remodeling, and suppression of adaptive immunity. This compound has been shown to shift the balance from the M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.[2]
M1 macrophages are potent effector cells of the innate immune system that phagocytose tumor cells, present tumor-associated antigens to T cells, and secrete pro-inflammatory cytokines that activate other immune cells.[1] By inhibiting HDAC6, this compound enhances the production of cancer-associated antigens and promotes macrophage antigen cross-presentation to T cells.[2] This reprogramming of macrophages from a pro-tumor to an anti-tumor state is a key aspect of this compound's mechanism of action.
Signaling Pathways and Cellular Effects
The selective inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, most notably α-tubulin. This post-translational modification is a key indicator of HDAC6 inhibition. The downstream effects of HDAC6 inhibition on macrophage polarization are complex and involve the regulation of various signaling pathways that govern immune cell function.
Quantitative Data
| Parameter | Value | Cell Line/Model | Reference |
| HDAC6 IC₅₀ | 67 nM | Purified enzyme | [3] |
| HDAC1 IC₅₀ | >10 µM | Purified enzyme | [3] |
| HDAC3 IC₅₀ | >10 µM | Purified enzyme | [3] |
| Tumor Volume Reduction | Significant reduction | Syngeneic SM1 melanoma model | [2] |
Experimental Protocols
Macrophage Polarization Assay by Flow Cytometry
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.
-
Polarization: To induce M2 polarization, treat cells with IL-4 (20 ng/mL). To induce M1 polarization, treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL). For the experimental group, co-treat with this compound at the desired concentration.
-
Incubation: Incubate for 24-48 hours.
-
Staining: Harvest cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.
Adoptive Cell Therapy of Ex Vivo Treated Macrophages
-
Macrophage Isolation: Harvest macrophages from the bone marrow of naive donor mice.
-
Ex Vivo Treatment: Culture the isolated macrophages and treat them with this compound ex vivo to induce an M1 phenotype.
-
Tumor Model: Establish tumors in recipient mice (e.g., syngeneic SM1 melanoma model).
-
Adoptive Transfer: Inject the ex vivo treated macrophages into the tumor-bearing recipient mice.
-
Monitoring: Monitor tumor growth and survival of the mice compared to control groups receiving untreated macrophages or vehicle.[2]
Part 2: Actinium-225 - Targeted Alpha Therapy
Actinium-225 (²²⁵Ac) is a potent alpha-emitting radionuclide with a half-life of 9.92 days.[4] It is utilized in a therapeutic strategy known as Targeted Alpha Therapy (TAT). In this approach, ²²⁵Ac is attached to a targeting molecule, such as an antibody or a small molecule, via a chelator like DOTA. This radiopharmaceutical is designed to selectively bind to specific receptors or antigens that are overexpressed on the surface of cancer cells.
Core Mechanism of Action: DNA Double-Strand Breaks
The mechanism of action of ²²⁵Ac-based radiopharmaceuticals is direct cytotoxicity mediated by high-energy alpha particles.[5] Once the targeting molecule binds to the cancer cell, the radiopharmaceutical can be internalized. As ²²⁵Ac decays, it and its daughter radionuclides emit a cascade of four high-energy alpha particles within a very short range (a few cell diameters).[6] These alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy in a very short distance, leading to highly localized and dense ionization within the cell.[4]
This dense ionization causes complex and difficult-to-repair DNA double-strand breaks (DSBs), which are highly lethal to the cell, ultimately leading to apoptotic cell death.[5] The short path length of the alpha particles minimizes damage to surrounding healthy tissues, a key advantage of TAT.
Prominent Examples of ²²⁵Ac Radiopharmaceuticals
-
²²⁵Ac-PSMA-617: This agent targets Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. It is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
-
²²⁵Ac-DOTA-Substance P: This radiopharmaceutical targets the Neurokinin-1 (NK-1) receptor, which is overexpressed in various cancers, including gliomas.[3]
Signaling Pathways and Cellular Effects
The primary cellular event triggered by ²²⁵Ac is the induction of DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway. A key marker of DSBs is the phosphorylation of the histone variant H2AX to form γ-H2AX. The formation of γ-H2AX foci at the sites of DNA damage can be visualized and quantified to measure the extent of DNA damage. If the damage is too extensive for the cell's repair machinery to handle, it will trigger apoptosis.
Quantitative Data
| Parameter | Value | Cancer Type | Reference |
| ²²⁵Ac-PSMA-617 PSA Response (>50% decline) | 91% | mCRPC | [7] |
| ²²⁵Ac-PSMA-617 IC₅₀ | 0.14 KBq/mL | LNCaP (PSMA+) cells | [8] |
| ²²⁵Ac-PSMA-617 IC₅₀ | 15.5 KBq/mL | PC3 (PSMA-) cells | [8] |
| ²²⁵Ac-pelgifatamab Tumor Uptake | 40-50% ID/g (24-240h p.i.) | LNCaP xenografts | [9] |
Experimental Protocols
Radiolabeling of DOTA-conjugated Molecules with ²²⁵Ac
-
Reagents: DOTA-conjugated targeting molecule, ²²⁵Ac in a suitable buffer (e.g., 0.15 M NH₄OAc, pH 7), metal-free water and reagents.
-
Reaction: Combine the DOTA-conjugate and ²²⁵Ac in a microcentrifuge tube. The molar ratio of DOTA-conjugate to ²²⁵Ac should be optimized.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C to 95°C) for a defined period (e.g., 5-60 minutes).
-
Quenching: Stop the reaction by adding a chelating agent like DTPA to complex any free ²²⁵Ac.
-
Quality Control: Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
-
Cell Culture and Treatment: Culture cancer cells on coverslips and treat with the ²²⁵Ac-radiopharmaceutical for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.2% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
References
- 1. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Effects of α-Particle Radiation on DNA Methylation in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Radioligand Therapy Improves Progression-Free and Overall Survival in Patients With Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 8. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Biological Functions of HDAC6 Targeted by SP-2-225
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes.[1][2][3] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 targets a diverse range of non-histone cytoplasmic proteins, making it a key regulator of cellular homeostasis.[4][5] Its multifaceted functions in protein quality control, cell migration, and immune regulation have positioned it as a significant therapeutic target for a spectrum of diseases, including cancer and neurodegenerative disorders.[2][4]
This compound is a novel, selective HDAC6 inhibitor being developed to modulate these key biological functions, with a particular focus on enhancing anti-tumor immune responses.[6][7][8] This technical guide provides a detailed overview of the core biological functions of HDAC6 that are targeted by this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the underlying pathways.
Core Biological Functions of HDAC6
HDAC6's distinct structure, featuring two functional catalytic domains and a zinc finger ubiquitin-binding domain (ZnF-UBP), allows it to regulate several critical cellular pathways.[1][4]
-
Cytoskeletal Dynamics and Cell Migration: HDAC6 deacetylates α-tubulin, a primary component of microtubules.[2][3] This deacetylation is crucial for regulating microtubule stability, which in turn affects cell motility, adhesion, and migration.[5][9]
-
Protein Homeostasis and Degradation: HDAC6 is a central figure in cellular protein quality control. It deacetylates the chaperone protein Hsp90, affecting its client protein stability.[2][4] Furthermore, through its ubiquitin-binding domain, HDAC6 recognizes and binds to misfolded, ubiquitinated proteins, facilitating their transport along microtubules to form aggresomes.[5][9] These aggresomes are then cleared by the autophagy-lysosome pathway, a process in which HDAC6 also participates.[3][5]
-
Immune Regulation: HDAC6 plays a pivotal role in the immune system. It is involved in the formation of the immunological synapse and can regulate the inflammatory state of immune cells, such as macrophages.[1][10] Specifically, HDAC6 activity is linked to the polarization of macrophages, influencing the switch between a pro-inflammatory (M1) and an anti-inflammatory, pro-tumoral (M2) phenotype.[8][11] It also regulates innate immune responses by interacting with key signaling molecules like TANK-binding kinase 1 (TBK1).[1]
This compound: A Selective Inhibitor Targeting HDAC6 Functions
This compound selectively inhibits the catalytic activity of HDAC6, thereby preventing the deacetylation of its key substrates and modulating downstream cellular processes. The primary therapeutic focus of this compound is on immuno-oncology.
Immune Modulation
A key function targeted by this compound is the regulation of macrophage polarization.[8] By inhibiting HDAC6, this compound promotes a pro-inflammatory, anti-tumor state.[7]
-
Shifting Macrophage Balance: In preclinical tumor models, treatment with this compound has been shown to cause a significant shift in the ratio of infiltrating macrophages from the anti-inflammatory M2 phenotype to the pro-inflammatory, anti-cancer M1 phenotype.[7][8][11]
-
Enhancing Antigen Presentation: Selective inhibition of HDAC6 with this compound enhances the production of cancer-associated antigens and improves macrophage antigen cross-presentation to T cells.[7]
-
Synergy with Radiotherapy: Radiotherapy can induce an acute pro-inflammatory response, which is often followed by a shift towards an immunosuppressive M2 macrophage phenotype, leading to tumor relapse.[8][11] this compound is being developed to be used in combination with radiation therapy to maintain a pro-inflammatory state and enhance the anti-tumor immune response.[6][8][11]
Disruption of Protein Homeostasis
By inhibiting HDAC6, this compound disrupts the aggresome-autophagy pathway for clearing misfolded proteins. This is a known mechanism of action for HDAC6 inhibitors. In breast cancer cells, this compound treatment leads to the formation of aggresomes, indicating an inhibition of the proteasome protein degradation system that HDAC6 activates.[8]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound from preclinical studies.
| Parameter | Model System | Treatment | Outcome | Source |
| Tumor Growth Inhibition | Syngeneic SM1 Melanoma Model | This compound | Significant reduction in tumor volume | [7] |
| Macrophage Polarization | Syngeneic SM1 Melanoma Model | This compound | Significant shift in the M1/M2 ratio of infiltrating macrophages towards a pro-inflammatory M1 phenotype | [7] |
| Tumor Growth with Radiotherapy | Syngeneic Breast Cancer Model | This compound + Radiation Therapy | Decreased tumor growth | [8][11] |
| Macrophage Polarization with Radiotherapy | Syngeneic Breast Cancer Model | This compound + Radiation Therapy | Enhanced M1/M2 ratio of infiltrating macrophages within tumors | [8][11] |
| Aggresome Formation | MCF7 Breast Cancer Cells | This compound | Induced aggresome formation | [8] |
Key Experimental Methodologies
Detailed protocols for reproducing the key findings related to this compound are outlined below, based on published studies.
In Vitro Aggresome Formation Assay
-
Objective: To visually confirm HDAC6 inhibition by observing the accumulation of misfolded proteins in aggresomes.
-
Cell Line: MCF7 human breast cancer cells.
-
Protocol:
-
Culture MCF7 cells in appropriate media until they reach a suitable confluency.
-
Treat the cells with this compound at a specified concentration. A positive control group should be treated with a known proteasome inhibitor, such as MG-132. A vehicle-treated group serves as the negative control.
-
Incubate the cells for 24 hours.[8]
-
Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain the cells for aggresomes using an antibody specific for a component of aggresomes (e.g., ubiquitin) or a dye that stains protein aggregates.
-
Perform immunofluorescence microscopy to visualize and quantify aggresome formation in the different treatment groups.[8]
-
In Vivo Tumor Growth and Immune Cell Analysis
-
Objective: To evaluate the effect of this compound, alone or in combination with radiotherapy, on tumor growth and the tumor immune microenvironment.
-
Animal Model: Syngeneic mouse model (e.g., BALB/c mice with 4T1 breast cancer cells or C57BL/6 mice with SM1 melanoma cells).
-
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the animals into control and treatment groups (e.g., Vehicle, this compound, Radiation, this compound + Radiation).
-
Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
For combination therapy groups, deliver a localized dose of radiation to the tumor.
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, euthanize the animals and harvest the tumors.
-
Process a portion of the tumor to create a single-cell suspension.
-
Perform flow cytometry using antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2) to determine the M1/M2 ratio within the tumor.
-
Analyze the data to compare tumor growth curves and immune cell populations between the different groups.[7][8]
-
Visualizations: Pathways and Workflows
HDAC6 Signaling and this compound Inhibition
Caption: Mechanism of HDAC6 action and its inhibition by this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for evaluating this compound and radiotherapy in vivo.
Logical Relationship: Therapeutic Mechanism
Caption: Logical flow from this compound administration to anti-tumor effect.
References
- 1. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Georgetown University to study Shuttle's HDAC6 inhibitor this compound and radiation therapy in breast cancer model | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Frontiers | Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances [frontiersin.org]
- 11. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of SP-2-225 on the Tumor Microenvironment
A Core Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective HDAC6 inhibitor, SP-2-225, and its profound effects on the tumor microenvironment (TME). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and its therapeutic potential.
Introduction to this compound
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC. Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with toxicity, the isoform selectivity of this compound offers the potential for a more targeted therapeutic approach with an improved safety profile.[1] HDAC6 is a crucial regulator of various cellular processes, including immune responses, making it a compelling target in oncology.[1][2] this compound is being developed to modulate the immune system, particularly in conjunction with radiation therapy, to enhance anti-tumor immunity.[3]
Mechanism of Action: Reprogramming the Tumor Microenvironment
The primary mechanism through which this compound exerts its anti-tumor effects is by modulating the innate immune landscape within the TME. Specifically, it targets tumor-associated macrophages (TAMs), which are key players in tumor progression and immune suppression.
Polarization of Macrophages
The TME often promotes the differentiation of macrophages into an anti-inflammatory, pro-tumor M2 phenotype, which aids in tumor growth and metastasis. This compound intervenes in this process by inducing a shift from the M2 to a pro-inflammatory, anti-tumor M1 phenotype.[1][2] This repolarization is a critical step in initiating a robust anti-cancer immune response.
Enhanced Antigen Presentation
Treatment with this compound has been shown to enhance the production of cancer-associated antigens and improve the ability of macrophages to present these antigens to the adaptive immune system.[1][2] This increased antigen presentation and cross-presentation to T cells bridges the innate and adaptive immune responses, leading to a more effective and sustained anti-tumor attack.
The proposed signaling pathway for this compound's action on macrophages is depicted below:
Caption: Signaling pathway of this compound in the tumor microenvironment.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical syngeneic mouse models, which have an intact immune system, highlighting the immune-mediated mechanism of action.
In Vivo Tumor Models
In syngeneic SM1 melanoma and 4T1 breast cancer models, this compound administered as a single agent significantly reduced tumor volume through a non-cytotoxic mechanism.[2] This suggests that the primary anti-tumor effect is not due to direct killing of cancer cells but rather through the modulation of the immune system.
| Model | Drug/Treatment | Dose | Administration | Outcome | Reference |
| SM1 Melanoma | This compound | 25 mg/kg | Intraperitoneal | Significant tumor suppression | [4] |
| 4T1 Breast Cancer | This compound | Not Specified | Not Specified | Reduced tumor volume | [2] |
Combination Therapy with Radiation
Radiation therapy is a standard cancer treatment that can induce an immunogenic anti-tumor response. However, this effect is often transient as the TME adapts to promote an anti-inflammatory, pro-tumor state. This compound is being investigated as a combination therapy with radiation to sustain the pro-inflammatory, anti-tumor environment.[2][5] The combination of this compound-treated M1 macrophages with an irradiated TME resulted in an increased M1/M2 ratio and enhanced infiltration of effector and central memory CD8+ T-cells.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Syngeneic Mouse Models
-
Animal Models: Immunocompetent C57BL/6 mice for the SM1 murine melanoma model.
-
Tumor Implantation: Subcutaneous injection of SM1 melanoma cells into the flank of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (25 mg/kg) or a vehicle control.[5]
-
Administration: Intraperitoneal injections administered five days a week for the duration of the study.[5]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
Adoptive Cell Therapy
This experiment is crucial for demonstrating that the anti-tumor effect of this compound is mediated by macrophages.
-
Macrophage Isolation: Bone marrow is harvested from naive mice and cultured in the presence of M-CSF to differentiate into bone marrow-derived macrophages (BMDMs).
-
Ex Vivo Treatment: Differentiated M1 macrophages are treated with this compound in vitro.[5]
-
Adoptive Transfer: A total of 1 x 10^6 this compound-treated M1 macrophages are administered via intratumoral injection into tumor-bearing mice.[5]
-
Outcome Measurement: Tumor growth is compared between mice receiving this compound-treated macrophages, untreated macrophages, and a vehicle control.[1][5]
The workflow for the adoptive cell therapy experiment is illustrated below:
Caption: Workflow for macrophage adoptive cell therapy.
Immunophenotyping by Flow Cytometry
-
Tumor Digestion: Tumors are harvested, minced, and digested with an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, F4/80, CD11b for macrophages; CD3, CD4, CD8 for T cells; and markers for M1 and M2 phenotypes).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor.
-
Analysis: The data is analyzed to determine the ratio of M1 to M2 macrophages and the infiltration of various T-cell subsets.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Finding | Model | Significance | Reference |
| M1/M2 Macrophage Ratio | Significant increase | SM1 Melanoma | Indicates a shift to a pro-inflammatory, anti-tumor microenvironment. | [1][2][4] |
| M2 Macrophage Infiltration | Profound decrease | SM1 Melanoma | Reduces the pro-tumorigenic immune cell population. | [4] |
| CD8+ Effector Memory T-cells | Increase | SM1 Melanoma | Suggests activation of the adaptive immune response. | [4][5] |
| Tumor Volume | Significant reduction | SM1 Melanoma, 4T1 Breast Cancer | Demonstrates the in vivo efficacy of this compound. | [1][2] |
Future Directions and Clinical Development
The promising preclinical data for this compound, particularly its ability to reprogram the tumor microenvironment and enhance the efficacy of radiation therapy, has paved the way for further development. Shuttle Pharmaceuticals has entered into a research agreement with Georgetown University to evaluate the combination of this compound and radiation therapy in a syngeneic breast cancer model.[3] This research will support IND-enabling studies with the goal of initiating a Phase I clinical trial.[3]
The logical relationship between this compound's mechanism and its therapeutic application is outlined in the following diagram:
Caption: Logical flow from mechanism to therapeutic outcome for this compound.
Conclusion
This compound represents a promising new approach in cancer immunotherapy. By selectively targeting HDAC6, it effectively remodels the tumor microenvironment from an immune-suppressive to an immune-active state. The ability of this compound to polarize macrophages towards an M1 phenotype and enhance antigen presentation provides a strong rationale for its use as a standalone therapy and in combination with other treatments like radiation. The ongoing preclinical and planned clinical studies will be crucial in further defining the therapeutic potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Georgetown University to study Shuttle's HDAC6 inhibitor this compound and radiation therapy in breast cancer model | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
SP-2-225: A Novel Regulator of Macrophage Polarization - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various diseases, including cancer. Dysregulation of macrophage polarization, often leading to an M2-dominant immunosuppressive tumor microenvironment, poses a significant challenge in cancer therapy. SP-2-225, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has emerged as a promising therapeutic agent capable of modulating macrophage polarization and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the role of this compound in regulating macrophage polarization, summarizing key experimental findings, detailing relevant protocols, and visualizing the underlying molecular mechanisms.
Introduction: The Dichotomy of Macrophage Polarization
Macrophages are broadly classified into two main phenotypes:
-
M1 Macrophages (Classically Activated): These macrophages are activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high antigen presentation capacity, and potent microbicidal and tumoricidal activity.
-
M2 Macrophages (Alternatively Activated): Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation. However, in the context of cancer, they contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.
The balance between M1 and M2 macrophages within the tumor microenvironment is a critical factor influencing therapeutic outcomes. A higher M1/M2 ratio is generally associated with a favorable prognosis and enhanced response to immunotherapy.
This compound: A Selective HDAC6 Inhibitor
This compound is a novel small molecule that selectively inhibits the enzymatic activity of HDAC6.[1] Unlike pan-HDAC inhibitors, which can be associated with significant toxicity, the isoform selectivity of this compound offers a more targeted approach with a potentially improved safety profile.[2][3] HDAC6 is a unique member of the HDAC family, primarily localizing to the cytoplasm and deacetylating non-histone proteins involved in various cellular processes, including immune regulation.[2]
This compound Modulates Macrophage Polarization Towards an M1 Phenotype
In vitro and in vivo studies have demonstrated the potent ability of this compound to shift the macrophage polarization balance towards a pro-inflammatory, anti-tumor M1 phenotype.
Quantitative Effects of this compound on Macrophage Polarization Markers
The following table summarizes the key quantitative findings from studies investigating the effect of this compound on macrophage polarization.
| Cell Type | Treatment | M1 Marker | Change | M2 Marker | Change | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | IL-1β | Increased Expression | Arginase 1 (Arg1) | Significantly Reduced Expression | [4] |
| Tumor-Infiltrating Macrophages (in vivo) | This compound (25 mg/kg) | M1/M2 Ratio | Sharp Increase | M2 Phenotype | Significant Reduction | [4] |
Functional Consequences of this compound-Mediated Macrophage Reprogramming
The reprogramming of macrophages by this compound has significant functional implications for anti-tumor immunity:
-
Enhanced Antigen Presentation: this compound treatment enhances the ability of macrophages to process and present tumor-associated antigens to T cells, a critical step in initiating an adaptive anti-tumor immune response.[2][5]
-
Increased Phagocytosis: Selective inhibition of HDAC6 by this compound regulates macrophages to better recognize and phagocytose cancer cells.[2][3]
-
Reduced Tumor Growth: Systemic administration of this compound has been shown to significantly reduce tumor volume in syngeneic mouse models of melanoma and breast cancer.[2][4][5] This anti-tumor effect is largely attributed to the modulation of the tumor immune microenvironment, particularly the shift in macrophage polarization.[5]
-
Adoptive Cell Therapy: Ex-vivo treatment of macrophages with this compound, followed by their re-implantation into tumor-bearing mice, resulted in reduced tumor volumes, highlighting the direct role of reprogrammed macrophages in mediating the anti-tumor response.[2][3][5]
Signaling Pathways Involved in this compound-Mediated Macrophage Polarization
The precise molecular mechanisms by which this compound regulates macrophage polarization are under active investigation. Evidence suggests the involvement of the STAT3 signaling pathway, a key regulator of M2 macrophage polarization.
Caption: Proposed signaling pathway for this compound in macrophage polarization.
This compound, by inhibiting HDAC6, is thought to interfere with the STAT3 signaling cascade, thereby suppressing the expression of M2-associated genes like Arginase 1. Further research is needed to fully elucidate the direct and indirect interactions within this pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound on macrophage polarization.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation: Euthanize mice and isolate femur and tibia bones under sterile conditions.
-
Flushing: Flush the bone marrow from the bones using a syringe with sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Culture: Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7-10 days to differentiate them into mature macrophages.
In Vitro Macrophage Polarization and this compound Treatment
-
M0 (Unpolarized) Macrophages: Mature BMDMs are considered M0 macrophages.
-
M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
This compound Treatment: To assess the effect of this compound, pre-treat M0 macrophages with the desired concentration of this compound for a specified duration before and/or during the polarization stimulus.
Caption: In vitro experimental workflow for studying this compound.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from polarized macrophages using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for M1 markers (e.g., Nos2, Tnf, Il6), M2 markers (e.g., Arg1, Mrc1, Fizz1), and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression.
Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry
-
Cell Staining: Harvest the macrophages and stain them with fluorescently labeled antibodies against surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes. A viability dye should also be included.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then determine the percentage of M1 and M2 polarized macrophages.
Conclusion and Future Directions
This compound represents a promising new agent in the field of cancer immunotherapy. Its ability to selectively inhibit HDAC6 and reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype offers a novel strategy to overcome the immunosuppressive tumor microenvironment. The data summarized in this guide highlight the potential of this compound to be used as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy.
Future research should focus on further elucidating the detailed molecular mechanisms underlying the effects of this compound on macrophage polarization and other immune cells. Clinical trials are warranted to evaluate the safety and efficacy of this compound in cancer patients. The continued investigation of this and other isoform-selective HDAC inhibitors will undoubtedly pave the way for more effective and less toxic cancer treatments.
References
- 1. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 2. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 3. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]
- 4. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]
- 5. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
The Discovery and Synthesis of SP-2-225: A Selective HDAC6 Inhibitor for Immuno-Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SP-2-225 is a novel, highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant potential as a therapeutic agent in the field of immuno-oncology. By selectively targeting HDAC6, a key regulator of cytoplasmic protein acetylation, this compound modulates immune responses within the tumor microenvironment, leading to enhanced anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the development of novel cancer therapies.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression through the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins. While pan-HDAC inhibitors have shown clinical efficacy in certain hematological malignancies, their broad activity often leads to dose-limiting toxicities. This has spurred the development of isoform-selective HDAC inhibitors, which offer the potential for improved therapeutic windows and reduced side effects.
HDAC6, a class IIb HDAC, is a particularly attractive target for cancer therapy due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and immune responses.[1] Selective inhibition of HDAC6 has been shown to promote an anti-tumor immune response, in part by modulating the function of immune cells such as macrophages.[1]
This compound has emerged as a potent and highly selective inhibitor of HDAC6.[2] Preclinical studies have demonstrated its ability to enhance anti-tumor immunity and inhibit tumor growth in syngeneic mouse models, positioning it as a promising candidate for further development as a standalone or combination therapy in oncology.[1][3]
Discovery and Rationale
The development of this compound was driven by the need for a highly selective HDAC6 inhibitor with favorable pharmacological properties. The rationale behind targeting HDAC6 in cancer is multi-faceted:
-
Immune Modulation: HDAC6 plays a crucial role in regulating the function of various immune cells. Inhibition of HDAC6 has been shown to shift the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby promoting an anti-tumor immune response.[1]
-
Antigen Presentation: Treatment with selective HDAC6 inhibitors can enhance the production of cancer-associated antigens and improve their cross-presentation by macrophages to T cells, leading to a more robust adaptive immune response.[1]
-
Targeted Therapy Synergy: By modulating the tumor microenvironment, selective HDAC6 inhibition has the potential to synergize with other cancer therapies, including immune checkpoint inhibitors and radiation therapy.[1]
Synthesis of this compound
The synthesis of this compound is accomplished through a two-step process involving a Mitsunobu coupling followed by a selective reductive amination.[2]
Chemical Synthesis Workflow
Experimental Protocol: Synthesis of this compound
Step 1: Mitsunobu Coupling to form Compound 2
-
To a solution of biphenyl benzyl alcohol (1.0 eq) and 4-hydroxy-3-methylbenzaldehyde (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (B44618) (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford Compound 2.
Step 2: Selective Reductive Amination to form this compound
-
To a solution of Compound 2 (1.0 eq) and methyl 6-aminocaproate hydrochloride (1.5 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add a mild base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (B8407120) (2.0 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of HDAC6, demonstrating potent enzymatic inhibition and cellular activity. Its mechanism of action is centered on the modulation of the tumor microenvironment through the reprogramming of macrophages.
In Vitro HDAC Inhibition
The inhibitory activity of this compound against various HDAC isoforms was determined using in vitro enzymatic assays. The results demonstrate a high degree of selectivity for HDAC6 over other HDAC isoforms.
| HDAC Isoform | This compound IC50 (nM) |
| HDAC6 | 67 |
| HDAC1 | >10,000 |
| HDAC3 | >10,000 |
Signaling Pathway of this compound in Macrophage Polarization
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in a syngeneic SM1 melanoma mouse model. Treatment with this compound resulted in a significant reduction in tumor volume compared to the vehicle control group.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 26 |
| Vehicle | ~1500 |
| This compound (25 mg/kg) | ~500 |
Furthermore, analysis of the tumor microenvironment revealed a significant shift in the macrophage population, with an increased ratio of M1 to M2 macrophages in the tumors of this compound-treated animals.[1]
| Treatment Group | M1/M2 Macrophage Ratio |
| Vehicle | Low |
| This compound | High |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
In Vitro HDAC Enzymatic Assay
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add recombinant human HDAC6 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a fluorogenic HDAC6 substrate (e.g., a substrate based on an acetylated lysine).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.
Western Blot for Acetylated α-Tubulin
Protocol:
-
Culture cancer cells (e.g., MCF7) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the acetylated α-tubulin signal to a loading control (e.g., total α-tubulin or GAPDH).
Macrophage Polarization Assay (Flow Cytometry)
Protocol:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Culture the BMDMs in the presence of M-CSF to differentiate them into M0 macrophages.
-
Polarize the M0 macrophages towards an M2 phenotype by treating them with IL-4.
-
Treat the M2-polarized macrophages with this compound or a vehicle control for 24-48 hours.
-
Harvest the cells and stain them with fluorescently labeled antibodies against macrophage surface markers (e.g., F4/80, CD86 for M1, and CD206 for M2).
-
Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 macrophages.
-
Gate on the F4/80 positive population and then analyze the expression of CD86 and CD206 to quantify the M1 and M2 populations, respectively.
Syngeneic Mouse Tumor Model
Protocol:
-
Implant SM1 melanoma cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control and this compound).
-
Administer this compound (e.g., 25 mg/kg) intraperitoneally five days a week.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for M1/M2 markers).
Conclusion
This compound is a promising, highly selective HDAC6 inhibitor with a clear mechanism of action in modulating the tumor immune microenvironment. Its ability to repolarize tumor-associated macrophages from an immunosuppressive to a pro-inflammatory phenotype provides a strong rationale for its continued development as a novel immuno-oncology agent. The data and protocols presented in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound in various cancer types. The detailed experimental procedures will aid researchers in the replication and expansion of these findings, ultimately contributing to the advancement of new and effective cancer treatments.
References
The Role of SP-2-225 in Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-2-225 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant immunomodulatory effects, positioning it as a promising candidate for cancer immunotherapy, particularly in combination with radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in shaping both innate and adaptive immune responses. We present key quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of the core signaling pathways it modulates.
Introduction: The Immunomodulatory Potential of Selective HDAC6 Inhibition
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A critical component of the TME is the population of tumor-associated macrophages (TAMs), which can exist in two main polarized states: the anti-tumoral, pro-inflammatory M1 phenotype and the pro-tumoral, anti-inflammatory M2 phenotype. A high M2/M1 ratio within the TME is often associated with poor prognosis and resistance to therapy.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates the acetylation of non-histone proteins, including α-tubulin, a key component of the cytoskeleton. Emerging evidence has implicated HDAC6 in the regulation of immune cell function. Selective inhibition of HDAC6 has been shown to reprogram macrophages from the M2 to the M1 phenotype, thereby promoting a pro-inflammatory TME conducive to anti-tumor immunity.
This compound is a novel, highly selective HDAC6 inhibitor. This document details its role in modulating innate and adaptive immunity, with a focus on its therapeutic potential in oncology.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects primarily through the selective inhibition of HDAC6, leading to a cascade of events that bridge the innate and adaptive immune systems.
Repolarization of Macrophages: The M1/M2 Shift
The central mechanism of this compound's anti-tumor immune activity is its ability to induce a phenotypic switch in macrophages from the M2 to the M1 state.[1][2][3][4] This repolarization is crucial for converting an immunosuppressive TME into one that supports tumor rejection.
-
Innate Immune Response: M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the expression of inducible nitric oxide synthase (iNOS). These mediators contribute to the direct killing of tumor cells and the recruitment of other immune cells. This compound treatment has been shown to significantly increase the M1/M2 ratio within tumors.[1][2][4]
-
Adaptive Immune Link: By promoting the M1 phenotype, this compound enhances the antigen-presenting capabilities of macrophages.[1][3][4] M1 macrophages are more efficient at processing and presenting tumor-associated antigens (TAAs) to T cells, a critical step in initiating a robust adaptive anti-tumor response. Treatment with this compound has been shown to enhance the production of cancer-associated antigens and macrophage antigen cross-presentation to T cells.[1][3][4]
Enhancement of T-Cell Mediated Immunity
The macrophage repolarization induced by this compound has a direct impact on the adaptive immune response, particularly on cytotoxic T lymphocytes (CTLs).
-
Increased T-Cell Infiltration: A shift towards an M1-dominated TME is associated with increased infiltration of CD8+ T cells, the primary effectors of anti-tumor immunity.
-
Enhanced T-Cell Activation: By improving antigen presentation, this compound indirectly promotes the activation and proliferation of tumor-specific CD8+ T cells.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been demonstrated in preclinical models, with key quantitative data summarized below.
In Vitro HDAC Inhibition
This compound is a highly selective inhibitor of HDAC6, with minimal activity against other HDAC isoforms at therapeutic concentrations.
| Target | IC50 |
| HDAC6 | 67 nM |
| HDAC1 | >10,000 nM |
| HDAC3 | >10,000 nM |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values were determined by direct enzymatic inhibition assays.
In Vivo Anti-Tumor Efficacy
In a syngeneic SM1 melanoma model, this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Mean Tumor Volume (Day 25, mm³) |
| Vehicle | ~1200 |
| This compound | ~400 |
Table 2: In Vivo Efficacy of this compound in the SM1 Melanoma Model. Tumor volumes were measured at day 25 post-tumor implantation. Data is estimated from published tumor growth curves.
Modulation of the Tumor Microenvironment
Treatment with this compound leads to a significant shift in the macrophage population within the tumor microenvironment.
| Treatment Group | M1 Macrophages (% of TAMs) | M2 Macrophages (% of TAMs) | M1/M2 Ratio |
| Vehicle | ~15% | ~85% | ~0.18 |
| This compound | ~45% | ~55% | ~0.82 |
Table 3: Effect of this compound on Macrophage Polarization in the TME. Percentages are estimated from flow cytometry data presented in preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are key experimental protocols for evaluating the immunomodulatory effects of this compound.
In Vivo Syngeneic Tumor Model
-
Cell Line: SM1 murine melanoma cells.
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: 1 x 10^6 SM1 cells in 100 µL of PBS are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups. This compound is administered intraperitoneally at a dose of 25 mg/kg, five days a week.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for flow cytometric analysis of immune cell populations (M1/M2 macrophages, T cells) and immunohistochemistry.
Adoptive Cell Therapy with this compound-Treated Macrophages
-
Generation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
-
M1 Polarization and this compound Treatment:
-
On day 7, polarize M0 macrophages to the M1 phenotype by treating with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
Treat the M1-polarized BMDMs with 5 µM this compound for 24 hours.
-
-
Adoptive Transfer:
-
Harvest the this compound-treated M1 macrophages.
-
Inject 1 x 10^6 treated macrophages intratumorally into tumor-bearing mice.
-
Repeat the adoptive transfer weekly.
-
Flow Cytometry for M1/M2 Macrophage Analysis
-
Tissue Preparation: Excise tumors and create single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies. A typical panel for macrophage polarization includes:
-
F4/80 (pan-macrophage marker)
-
CD11b (myeloid marker)
-
CD86 (M1 marker)
-
MHC Class II (M1 marker)
-
CD206 (M2 marker)
-
-
Analysis: Acquire data on a flow cytometer and analyze using appropriate software. Gate on live, single cells, then on F4/80+ CD11b+ macrophages. Within the macrophage gate, quantify the percentage of M1 (CD86+, MHCII+) and M2 (CD206+) cells.
Signaling Pathways and Visualizations
The immunomodulatory effects of this compound are rooted in its ability to influence key signaling pathways within macrophages.
HDAC6 Inhibition and Macrophage Polarization
HDAC6 inhibition by this compound is thought to promote M1 polarization through the modulation of transcription factors such as NF-κB and STAT1, which are critical for the expression of M1-associated genes.
Experimental Workflow for Adoptive Cell Therapy
The following diagram illustrates the workflow for generating and utilizing this compound-treated macrophages for adoptive cell therapy in a preclinical setting.
References
Preclinical Profile of SP-2-225: A Selective HDAC6 Inhibitor for Melanoma Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the investigation of SP-2-225, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the context of melanoma. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look into the compound's mechanism of action, efficacy, and the experimental frameworks used in its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, focusing on its in vitro activity, in vivo efficacy in a melanoma model, and pharmacokinetic properties.
Table 1: In Vitro HDAC Inhibition
| Compound | Target | IC50 (nmol/L) | Selectivity (Fold difference vs. HDAC1) | Reference |
| This compound | HDAC1 | >10,000 | - | [1] |
| HDAC3 | >10,000 | - | [1] | |
| HDAC6 | 67 | >149 | [1] | |
| SAHA (Vorinostat) | HDAC1 | 28 | - | [1] |
| HDAC3 | 42 | - | [1] | |
| HDAC6 | 10 | 0.36 | [1] |
Table 2: In Vivo Efficacy in Syngeneic SM1 Melanoma Model
| Treatment Group | Dosing Schedule | Endpoint | Result | Reference |
| Vehicle | Intraperitoneal, 5 days/week for 25 days | Tumor Volume | Control | [1] |
| This compound (25 mg/kg) | Intraperitoneal, 5 days/week for 25 days | Tumor Volume | Significantly decreased vs. Vehicle | [1] |
| Vehicle (PBS) | Intratumoral, once weekly | Tumor Volume | Control | [1] |
| M1 Macrophages | Intratumoral, once weekly | Tumor Volume | No significant reduction vs. Vehicle | [1] |
| M1 Macrophages + this compound (ex vivo) | Intratumoral, once weekly | Tumor Volume | Significantly suppressed vs. Vehicle and M1 alone | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (ng/mL) | T1/2 (hours) | Reference |
| Sprague-Dawley Rats | 10 mg/kg, Intravenous | 3,605 | 8.365 | [1] |
Experimental Protocols
This section details the methodologies for key experiments performed in the preclinical evaluation of this compound in melanoma.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Methodology:
-
Direct enzymatic inhibition assays were performed using purified recombinant human HDAC1, HDAC3, and HDAC6.
-
The pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) was used as a comparator.
-
Whole-cell extracts were also used to assess pan-HDAC inhibition.
-
The IC50 values were calculated from dose-response curves.[1]
Cell Lines and Culture
-
SM1 Murine Melanoma Cells: Syngeneic melanoma cell line used for in vivo tumor establishment. Cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MCF7 Human Breast Cancer Cells: Used for in vitro validation of HDAC6 inhibition through aggresome formation assays.[1]
In Vivo Syngeneic Melanoma Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of melanoma.
Methodology:
-
Animal Model: 6-8 week old female C57BL/6 mice were used.
-
Tumor Implantation: 1 x 10^6 SM1 murine melanoma cells were implanted subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a size of approximately 200-400 mm³, mice were randomized into treatment cohorts.
-
Drug Administration: this compound was administered intraperitoneally at a dose of 25 mg/kg, 5 days a week for 25 days. The vehicle consisted of PEG400, Tween80, and Ethanol (specific ratios not detailed in the primary source).[1]
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors were harvested for immunophenotyping by flow cytometry.
Adoptive Cell Therapy of Macrophages
Objective: To investigate the role of this compound-modulated macrophages in mediating anti-tumor effects.
Methodology:
-
Macrophage Isolation: Bone marrow-derived macrophages (BMDMs) were harvested from naïve C57BL/6 mice.
-
Macrophage Polarization: BMDMs were polarized to an M1 phenotype.
-
Ex Vivo Treatment: M1 macrophages were treated with this compound (5 μmol/L) in vitro.
-
Adoptive Transfer: 1 x 10^6 treated or untreated M1 macrophages were administered intratumorally into SM1 melanoma-bearing mice once weekly. A vehicle (PBS) group served as a control.[1]
-
Efficacy Assessment: Tumor growth kinetics were monitored to evaluate the therapeutic effect of the transferred macrophages.
Immunophenotyping by Flow Cytometry
Objective: To analyze the composition of immune cells within the tumor microenvironment following this compound treatment.
Methodology:
-
Tumor Digestion: Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.
-
Antibody Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell markers, including but not limited to CD4, CD8, and markers for macrophage subsets (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2).
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.
-
Data Analysis: A sequential gating strategy was employed to identify and quantify different immune cell populations, particularly the ratio of M1 to M2 macrophages.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes in the preclinical study of this compound.
Caption: Proposed signaling pathway of this compound in the melanoma tumor microenvironment.
Caption: Experimental workflow for the in vivo evaluation of this compound in the SM1 melanoma model.
Caption: Workflow for the adoptive cell therapy experiment using this compound-treated macrophages.
References
SP-2-225 in Syngeneic Mouse Models: A Technical Guide to Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SP-2-225 is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated promising anti-tumor effects in preclinical studies. This technical guide provides a comprehensive overview of the research conducted on this compound in syngeneic mouse models, with a focus on its mechanism of action, experimental protocols, and key findings. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule that selectively inhibits HDAC6, a class IIb histone deacetylase. Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC6 allows for a more targeted therapeutic approach with a potentially improved safety profile. HDAC6 is a cytoplasmic enzyme known to play a crucial role in various cellular processes, including cell motility, protein degradation, and immune regulation.
The primary anti-tumor mechanism of this compound is not based on direct cytotoxicity to cancer cells. Instead, it functions as an immunomodulatory agent, enhancing the host's innate and adaptive immune responses against the tumor. Research has shown that selective inhibition of HDAC6 by this compound leads to a significant shift in the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. This is primarily achieved by modulating the polarization of tumor-associated macrophages (TAMs).
Specifically, this compound promotes the differentiation of pro-inflammatory M1 macrophages while suppressing the anti-inflammatory and tumor-promoting M2 macrophages. This results in an increased M1/M2 macrophage ratio within the tumor. M1 macrophages are critical for anti-tumor immunity as they produce pro-inflammatory cytokines, reactive oxygen species, and present tumor antigens to T cells. By enhancing the M1 phenotype, this compound facilitates a robust anti-tumor immune response.
Signaling Pathway of HDAC6 Inhibition in Macrophage Polarization
The immunomodulatory effects of this compound are mediated through the regulation of key signaling pathways involved in macrophage polarization. Inhibition of HDAC6 has been shown to suppress signaling pathways that are critical for M2 macrophage differentiation, including the TGF-β/Smad3, PI3K/AKT, STAT3, and STAT6 pathways. By downregulating these pathways, this compound effectively blocks the polarization of macrophages towards the M2 phenotype. Concurrently, HDAC6 inhibition sustains the inflammatory gene signature in M1 macrophages, further promoting their anti-tumor functions.
Preclinical Research in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice and tumor cells from the same genetic background, are essential for evaluating immunotherapies like this compound.[1][2][3] These models provide a relevant system to study the interplay between the immune system and the tumor in response to treatment. This compound has been evaluated in syngeneic models of melanoma and breast cancer.
SM1 Murine Melanoma Model
The SM1 murine melanoma model is a well-established syngeneic model used to study melanoma progression and response to immunotherapy.
A representative experimental workflow for evaluating this compound in the SM1 melanoma model is as follows:
-
Cell Line: SM1 murine melanoma cells.
-
Mouse Strain: C57BL/6 mice (immunocompetent).
-
Tumor Implantation: Subcutaneous injection of SM1 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 25 mg/kg, 5 days a week).[4] The control group received a vehicle solution.
-
Monitoring: Tumor growth was monitored regularly by caliper measurements. Animal well-being, including body weight, was also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised for analysis. This included measuring the final tumor volume and weight, and performing immunological analyses such as flow cytometry to determine the ratio of M1 to M2 macrophages within the tumor.
Treatment with this compound in the SM1 melanoma model resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[4][5] This anti-tumor effect was associated with a notable shift in the macrophage population within the tumor microenvironment, characterized by an increased ratio of M1 to M2 macrophages.[5][6]
| Parameter | Vehicle Control | This compound Treatment |
| Tumor Growth | Progressive Tumor Growth | Significant Inhibition of Tumor Growth[4][5] |
| M1/M2 Macrophage Ratio | Low (Predominantly M2) | Significantly Increased (Shift to M1)[5][6] |
| Mechanism | Immunosuppressive TME | Pro-inflammatory, Anti-tumor TME[5] |
4T1 Murine Breast Cancer Model
The 4T1 model is an aggressive and highly metastatic model of triple-negative breast cancer, making it a valuable tool for preclinical evaluation of novel cancer therapies.
The experimental protocol for the 4T1 model is similar to the SM1 model, with some key differences:
-
Cell Line: 4T1 murine breast cancer cells.
-
Mouse Strain: BALB/c mice (immunocompetent).
-
Tumor Implantation: Orthotopic injection of 4T1 cells into the mammary fat pad to mimic the natural progression of breast cancer.
-
Treatment: this compound was administered as a standalone therapy or in combination with other treatments like radiation therapy.[7]
-
Monitoring and Analysis: Similar to the SM1 model, tumor growth and animal health were monitored. Endpoint analyses included assessment of primary tumor growth and potentially metastatic burden, along with immunophenotyping of the tumor microenvironment.
In the 4T1 syngeneic breast cancer model, this compound, particularly in combination with radiation therapy, has been shown to effectively control tumor growth.[7] The underlying mechanism is consistent with its immunomodulatory function, regulating the immune system to enhance the anti-tumor response following radiation.
| Parameter | Control | This compound (+/- Radiation) |
| Tumor Growth | Progressive Tumor Growth | Significant Inhibition of Tumor Growth[6] |
| Immune Response | Immunosuppressive | Enhanced Anti-tumor Immunity[6][7] |
| Combination Therapy | N/A | Synergistic effect with radiation therapy[7] |
Adoptive Cell Therapy Studies
To further elucidate the mechanism of action of this compound, adoptive cell therapy experiments have been conducted.[5][6] In these studies, macrophages were harvested from naive animals and treated with this compound ex vivo. These treated macrophages were then adoptively transferred into tumor-bearing mice. The results showed that the reimplantation of this compound-treated macrophages led to a significant reduction in tumor volume compared to control groups that received untreated macrophages or vehicle.[5][6] This provides direct evidence that the anti-tumor effects of this compound are, at least in part, mediated by its direct action on macrophages.
Conclusion
The preclinical data from syngeneic mouse models strongly support the development of this compound as a novel immuno-oncology agent. Its selective HDAC6 inhibition leads to a favorable modulation of the tumor microenvironment, primarily by shifting the macrophage balance towards a pro-inflammatory, anti-tumor M1 phenotype. The observed efficacy in both melanoma and breast cancer models, as a monotherapy and in combination with radiation, highlights its potential for broader clinical application. The detailed experimental protocols and findings summarized in this guide provide a solid foundation for further research and development of this compound for the treatment of cancer.
References
- 1. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 Deacetylase Activity Is Critical for Lipopolysaccharide-Induced Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization [frontiersin.org]
- 6. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SP-2-225 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SP-2-225 is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC, that is under investigation for its potential as a cancer therapeutic.[1] Unlike pan-HDAC inhibitors which can be associated with toxicity, the isoform-selective nature of this compound offers the potential for a more targeted therapeutic approach with an improved safety profile.[2] Preclinical studies have demonstrated its efficacy in modulating the tumor microenvironment and inhibiting tumor growth, particularly when used in combination with radiation therapy.[1][3]
The primary mechanism of action of this compound is not directly cytotoxic but rather immune-mediated.[2] It has been shown to regulate macrophage polarization, leading to a shift from an anti-inflammatory (M2) to a pro-inflammatory, anti-tumor (M1) phenotype within the tumor microenvironment.[2][3] This modulation enhances the recognition and phagocytosis of cancer cells by macrophages and improves antigen presentation to T cells.[2]
These application notes provide a detailed protocol for in vivo studies using this compound, based on currently available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| HDAC1 | Micromolar (µM) range |
| HDAC3 | Micromolar (µM) range |
| HDAC6 | 67 nmol/L |
Source: Direct enzymatic inhibition assays.[3]
Table 2: In Vivo Efficacy of this compound in a Syngeneic Murine Melanoma Model (SM1)
| Treatment Group | Dosage | Administration Route | Study Duration | Outcome |
| This compound | 25 mg/kg | Intraperitoneal | 26 days | Significantly decreased tumor burden compared to vehicle.[3] |
| This compound | 20 mg/kg | Not specified | 33 days | 51.1 ± 5.2% inhibition of tumor growth (p < 0.01).[2] |
| This compound | 40 mg/kg | Not specified | 33 days | 74.1 ± 2.8% inhibition of tumor growth (p < 0.005); significant weight loss observed.[2] |
| Vehicle Control | Not specified | Not specified | 33 days | Baseline tumor growth.[2] |
Note: The specific vehicle used was not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in vivo.
Protocol 1: Evaluation of this compound Monotherapy in a Syngeneic Tumor Model
Objective: To assess the anti-tumor efficacy of this compound as a single agent in an immunocompetent mouse model.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, saline, or as recommended by the manufacturer)
-
Syngeneic tumor cells (e.g., SM1 murine melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Calipers for tumor measurement
-
Sterile syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation:
-
Culture syngeneic tumor cells to the mid-log phase.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
-
Subcutaneously inject the tumor cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume twice weekly using calipers, calculating the volume with the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).
-
Administer this compound or vehicle control to the respective groups via intraperitoneal injection daily or as determined by preliminary studies.[3]
-
-
Monitoring and Data Collection:
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for protein analysis or fixing for immunohistochemistry).
-
Protocol 2: Analysis of Immune Cell Infiltration in Tumors
Objective: To determine the effect of this compound on the infiltration and polarization of macrophages within the tumor microenvironment.
Materials:
-
Tumor samples from Protocol 1
-
Reagents for flow cytometry or immunohistochemistry (IHC)
-
Antibodies for macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2)
Procedure (using Flow Cytometry):
-
Tumor Dissociation:
-
Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.
-
-
Cell Staining:
-
Stain the single-cell suspension with fluorescently labeled antibodies against macrophage and polarization markers.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of M1 and M2 macrophages within the total macrophage population in tumors from this compound treated and control groups.
-
Calculate the M1/M2 ratio. An increased ratio in the treated group indicates a shift towards a pro-inflammatory, anti-tumor immune response.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HDAC6, promoting a shift in macrophage polarization towards an M1 phenotype.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a syngeneic tumor model.
References
Determining Optimal SP-2-225 Dosage for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-2-225 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1] Unlike pan-HDAC inhibitors, which can exhibit broad toxicity, the selectivity of this compound for HDAC6 offers a more targeted therapeutic approach with a potentially improved safety profile. HDAC6 is primarily a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability, cell motility, and intracellular transport.
Beyond its direct effects on the cytoskeleton, this compound has been shown to modulate the immune system, particularly by influencing macrophage polarization.[1] It can shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages, thereby enhancing the innate anti-tumor immune response. This immunomodulatory activity, combined with its potential to sensitize cancer cells to radiation, makes this compound a promising candidate for cancer therapy, both as a standalone agent and in combination with other treatments.[1]
These application notes provide a comprehensive guide to determining the optimal dosage of this compound in various cell culture models, including detailed protocols for assessing its biological activity and cytotoxicity.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Cell Lines | Notes |
| HDAC6 | 67 nM | Purified enzyme | Demonstrates high selectivity for HDAC6. |
| HDAC1 | >10,000 nM | Purified enzyme | Indicates low activity against Class I HDACs. |
| HDAC3 | >10,000 nM | Purified enzyme | Indicates low activity against Class I HDACs. |
Recommended Concentration Ranges for In Vitro Studies
| Application | Concentration Range | Cell Line Examples | Notes |
| Target Engagement (α-tubulin acetylation) | 100 nM - 10 µM | MCF-7, 4T1, SM1 | A dose-dependent increase in acetylated α-tubulin is expected. A concentration of 10 µM has been shown to significantly increase acetylated tubulin.[1] |
| Cell Viability / Cytotoxicity | 1 µM - 25 µM | SM1, 4T1 | A concentration of 5 µM has been suggested as non-toxic in short-term assays.[1] Cytotoxicity may vary depending on the cell line and incubation time. |
| Macrophage Polarization | 5 µM - 10 µM | Bone Marrow-Derived Macrophages (BMDMs) | Effective in shifting M2 macrophages towards an M1 phenotype. |
| Combination with Radiation (In Vitro) | 1 µM - 5 µM | SM1, 4T1 | Used to enhance the anti-tumor effects of radiation. |
Mandatory Visualizations
Caption: Mechanism of this compound action on the HDAC6 signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound shifts macrophage polarization to an anti-tumor phenotype.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/CellTiter-Glo®)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Western Blot for Acetylated α-Tubulin
This protocol is used to assess the target engagement of this compound by measuring the level of its primary substrate, acetylated α-tubulin.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
RIPA Lysis Buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the protein samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated-α-tubulin band to the corresponding α-tubulin band.
-
Plot the fold change in acetylated-α-tubulin relative to the vehicle control against the this compound concentration to determine the EC50.
-
Flow Cytometry for Macrophage Polarization
This protocol is designed to assess the effect of this compound on the polarization of macrophages from an M2 (pro-tumoral) to an M1 (anti-tumoral) phenotype.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF for M2 polarization)
-
This compound (dissolved in DMSO)
-
Recombinant cytokines for M2 polarization (e.g., IL-4, IL-13)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32 for mouse, or human Fc block)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b for mouse; CD68, CD14 for human) and polarization markers (e.g., CD86, MHC Class II for M1; CD206, CD163 for M2)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation and Polarization:
-
Isolate bone marrow cells or PBMCs and differentiate them into macrophages using M-CSF for 5-7 days.
-
To induce M2 polarization, treat the differentiated macrophages with IL-4 and/or IL-13 for 24-48 hours.
-
In parallel, treat a set of M2-polarized macrophages with this compound (e.g., 5 µM) during the polarization period. Include vehicle controls.
-
-
Cell Staining:
-
Harvest the macrophages by gentle scraping or using a cell detachment solution.
-
Wash the cells with FACS buffer.
-
Block the Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies against the desired surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the live macrophage population based on forward and side scatter properties and appropriate viability dye.
-
Analyze the expression of M1 (e.g., CD86+) and M2 (e.g., CD206+) markers on the macrophage population.
-
-
Data Analysis:
-
Determine the percentage of M1 and M2 macrophages in the different treatment groups.
-
Calculate the M1/M2 ratio to assess the shift in polarization.
-
Compare the M1/M2 ratio in the this compound-treated group to the vehicle control group.
-
Conclusion
The selective HDAC6 inhibitor this compound presents a promising therapeutic agent with a multifaceted mechanism of action. By utilizing the protocols outlined in these application notes, researchers can effectively determine the optimal dosage of this compound for their specific cell culture models. The systematic approach of first establishing a dose-response for cytotoxicity, followed by confirming target engagement, and finally assessing functional outcomes will enable the generation of robust and reproducible data. The provided protocols for cell viability assays, western blotting for acetylated tubulin, and flow cytometry for macrophage polarization serve as a solid foundation for investigating the full potential of this compound in pre-clinical research and drug development.
References
Application Notes: Monitoring HDAC6 Inhibition with SP-2-225 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Key substrates include α-tubulin and the molecular chaperone Heat Shock Protein 90 (Hsp90). Deacetylation of α-tubulin by HDAC6 is integral to regulating microtubule dynamics, stability, and cell motility. Similarly, its activity towards Hsp90 influences the chaperone's function, affecting the stability and activity of numerous client proteins involved in cell signaling and survival.
SP-2-225 is a potent and highly selective inhibitor of HDAC6. Its selectivity makes it a valuable tool for investigating the specific roles of HDAC6 in cellular pathways and a potential therapeutic agent. This document provides a detailed protocol for assessing the inhibitory activity of this compound on HDAC6 in a cellular context using western blot analysis to detect the hyperacetylation of its primary substrate, α-tubulin.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound as a selective HDAC6 inhibitor has been characterized through both enzymatic assays and cell-based functional assessments. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line / System | Remarks | Reference |
| HDAC6 IC50 | 67 nM | Purified Human Enzyme | This compound demonstrates high potency against isolated HDAC6.[1] | |
| HDAC1 IC50 | >10 µM | Purified Human Enzyme | Demonstrates high selectivity for HDAC6 over Class I HDACs.[1] | |
| HDAC3 IC50 | >10 µM | Purified Human Enzyme | Demonstrates high selectivity for HDAC6 over Class I HDACs.[1] | |
| Effective Concentration for α-tubulin Hyperacetylation | 5 - 10 µM | MCF-7, SM1 Murine Melanoma | Significant increase in acetylated α-tubulin observed in various cancer cell lines.[1] |
Signaling Pathways and Experimental Workflow
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, impacting multiple downstream cellular processes. The diagrams below illustrate the central role of HDAC6 and the experimental workflow to measure the effect of its inhibition.
References
Application Notes and Protocols for Adoptive Cell Therapy Using SP-2-225 Treated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive cell therapy (ACT) using macrophages is an emerging and promising immunotherapeutic strategy against solid tumors. Macrophages, key components of the innate immune system, can be polarized into a pro-inflammatory, anti-tumor M1 phenotype or an anti-inflammatory, pro-tumor M2 phenotype. The tumor microenvironment often promotes the M2 phenotype, facilitating tumor growth and immune evasion. SP-2-225, a selective inhibitor of histone deacetylase 6 (HDAC6), has been shown to effectively modulate the phenotype of macrophages, pushing them towards the desired anti-tumor M1 state. This document provides detailed protocols and application notes for the ex vivo treatment of macrophages with this compound for their use in adoptive cell therapy, based on preclinical studies in murine melanoma models.
Mechanism of Action: this compound in Macrophage Polarization
This compound is a potent and selective inhibitor of HDAC6. HDAC6 plays a crucial role in regulating immune responses, and its inhibition has been shown to shift the balance of macrophage polarization. By inhibiting HDAC6, this compound promotes a pro-inflammatory M1 macrophage phenotype, characterized by the production of anti-tumor cytokines and enhanced antigen presentation capabilities. This targeted modulation of macrophage function within the tumor microenvironment can lead to a more robust anti-tumor immune response and a reduction in tumor growth.[1][2][3][4]
The proposed signaling pathway for this compound in macrophages involves the inhibition of HDAC6, which leads to the hyperacetylation of its substrates. This, in turn, influences transcription factors and signaling pathways that govern macrophage polarization, ultimately favoring the M1 phenotype over the M2 phenotype.
Caption: this compound inhibits HDAC6, leading to increased acetylation and a shift towards M1 macrophage polarization.
Experimental Protocols
This section details the key experimental protocols for the generation and application of this compound treated macrophages for adoptive cell therapy.
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize C57BL/6 mice according to institutional guidelines.
-
Isolate femur and tibia from the hind legs.
-
Flush the bone marrow from the bones using a 25-gauge needle and complete RPMI-1640 medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.
Protocol 2: Ex Vivo Treatment of M1-Polarized Macrophages with this compound
-
Plate the differentiated BMDMs at a density of 1 x 10^6 cells per well in a 6-well plate.
-
Polarize the macrophages to an M1 phenotype by treating them with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours.
-
Treat the M1-polarized macrophages with 5 µM of this compound for an additional 24 hours. A vehicle control (e.g., DMSO) should be used for comparison.
Protocol 3: Adoptive Cell Therapy in a Murine Melanoma Model
-
Implant SM1 murine melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Harvest the ex vivo this compound-treated M1 macrophages and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 50 µL.
-
Administer 1 x 10^6 this compound-treated M1 macrophages intratumorally once a week.[5]
-
Monitor tumor growth kinetics by measuring tumor volume twice a week using calipers.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
References
Application Notes and Protocols: Immunohistochemical Staining of M1/M2 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunohistochemical (IHC) detection and differentiation of M1 and M2 macrophage phenotypes in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This document includes an overview of macrophage polarization, common IHC markers, detailed experimental protocols, and guidance on data interpretation and quantitative analysis.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental stimuli. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages.[1][2][3]
-
M1 Macrophages (Pro-inflammatory): M1 macrophages are activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are involved in pro-inflammatory responses, pathogen defense, and anti-tumor immunity.[2][4][5] Key functions include the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-12.[4][6]
-
M2 Macrophages (Anti-inflammatory): M2 macrophages are induced by cytokines like interleukin-4 (IL-4) and IL-13.[1][7] They play a crucial role in tissue repair, wound healing, and immune regulation.[4][8][9] M2 macrophages produce anti-inflammatory cytokines such as IL-10 and TGF-β.[3][6]
The balance between M1 and M2 macrophages is critical in various physiological and pathological processes, including cancer, infectious diseases, and autoimmune disorders. Therefore, the accurate in situ characterization of macrophage polarization is essential for both basic research and drug development.
Role of SP-2-225 in Macrophage Polarization
It is important to clarify that This compound is not an antibody or a direct marker for immunohistochemical staining . Instead, this compound is a selective inhibitor of histone deacetylase 6 (HDAC6).[10] Research suggests that HDAC inhibitors can influence macrophage polarization.[10] Specifically, some HDAC inhibitors have been shown to promote the transition of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype.[10] Therefore, this compound can be used as a tool to modulate macrophage phenotype in experimental models, and the subsequent changes in M1/M2 populations can be assessed using the IHC protocols described below.
Immunohistochemical Markers for M1 and M2 Macrophages
The identification of M1 and M2 macrophages in tissue sections is typically achieved by detecting specific cell surface and intracellular markers. A single marker is often insufficient for definitive phenotyping, and a dual-staining approach is highly recommended.[4][8]
Commonly Used Markers:
| Macrophage Phenotype | Primary Markers | Other Associated Markers | Cellular Localization |
| Pan-Macrophage | CD68 | Iba1 | Cytoplasmic/Lysosomal |
| M1 (Pro-inflammatory) | iNOS (inducible Nitric Oxide Synthase) | CD80, CD86, pSTAT1, HLA-DR | Cytoplasmic (iNOS), Membranous (CD80/86), Nuclear (pSTAT1) |
| M2 (Anti-inflammatory) | CD163 | CD206 (Mannose Receptor), Arginase-1 (Arg1), cMAF | Membranous (CD163, CD206), Cytoplasmic (Arg1), Nuclear (cMAF) |
Note: CD68 is a general macrophage marker and is often used in combination with M1 or M2 specific markers for dual-color IHC to confirm the macrophage lineage of the stained cells.[6][11][12]
Experimental Protocols
I. Single-Marker Immunohistochemistry Protocol
This protocol provides a general framework for the detection of a single macrophage marker in FFPE tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide solution (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (see table above for recommended markers)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
Wash with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
II. Dual-Marker Immunohistochemistry Protocol (e.g., CD68 and CD163)
This protocol allows for the simultaneous detection of a pan-macrophage marker (e.g., CD68) and a polarization-specific marker (e.g., CD163) on the same tissue section.
Materials:
-
Same as for single-marker IHC, plus:
-
Two different primary antibodies raised in different species (e.g., mouse anti-CD68 and rabbit anti-CD163).
-
Two different secondary antibodies conjugated to different enzymes (e.g., HRP and Alkaline Phosphatase (AP)).
-
Two different chromogens that produce distinct colors (e.g., DAB - brown, and Permanent Red - red).
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-2 from the single-marker protocol.
-
Sequential Staining:
-
First Primary Antibody (e.g., CD68):
-
Perform peroxidase blocking and blocking steps as described above.
-
Incubate with the first primary antibody (e.g., mouse anti-CD68).
-
Incubate with HRP-conjugated anti-mouse secondary antibody.
-
Detect with DAB (brown color).
-
Wash thoroughly.
-
-
Second Primary Antibody (e.g., CD163):
-
Perform a second blocking step.
-
Incubate with the second primary antibody (e.g., rabbit anti-CD163).
-
Incubate with AP-conjugated anti-rabbit secondary antibody.
-
Detect with Permanent Red (red color).
-
Wash thoroughly.
-
-
-
Counterstaining, Dehydration, and Mounting: Follow steps 8-9 from the single-marker protocol.
Data Presentation and Quantitative Analysis
Quantitative analysis of M1 and M2 macrophage populations is crucial for obtaining objective and reproducible results.
Data Acquisition:
-
Images of stained tissue sections should be captured using a high-resolution microscope.
-
Multiple representative fields of view should be imaged for each sample.
Quantitative Analysis Methods:
-
Manual Counting: Manually count the number of positively stained cells per unit area (e.g., cells/mm²). This can be time-consuming and subject to observer bias.
-
Semi-Quantitative Scoring: Use a scoring system to grade the intensity and extent of staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).[14]
-
Digital Image Analysis: Utilize image analysis software (e.g., ImageJ, QuPath) to automate the quantification of stained cells. This method is more objective and provides more detailed data, such as the percentage of positive cells or staining intensity.
Data Summary Tables:
The following tables provide examples of how to structure quantitative IHC data for clear comparison.
Table 1: Quantification of M1 and M2 Macrophages in Different Treatment Groups
| Treatment Group | M1 Macrophages (iNOS+) (cells/mm²) | M2 Macrophages (CD163+) (cells/mm²) | M1/M2 Ratio |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Semi-Quantitative Scoring of Macrophage Markers
| Sample ID | CD68 Staining Score | iNOS Staining Score | CD163 Staining Score |
| Sample 1 | 3+ | 2+ | 1+ |
| Sample 2 | 2+ | 1+ | 3+ |
| Sample 3 | 3+ | 3+ | 0 |
| Sample 4 | 2+ | 0 | 2+ |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Visualizing Macrophage Phenotypes and Polarization in Diseases: From Biomarkers to Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. origene.com [origene.com]
- 7. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Polarisation: an Immunohistochemical Approach for Identifying M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Polarisation: an Immunohistochemical Approach for Identifying M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying Antigen Presentation Enhancement by SP-2-225
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-2-225 is a selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant potential in cancer immunotherapy by enhancing the antigen presentation capacity of antigen-presenting cells (APCs), such as macrophages and dendritic cells (DCs). By selectively targeting HDAC6, this compound promotes a pro-inflammatory M1 macrophage phenotype, leading to a more robust anti-tumor immune response.[1] These application notes provide detailed protocols for assaying the enhancement of both MHC class I and class II-restricted antigen presentation by this compound.
Mechanism of Action
This compound enhances antigen presentation through a multi-faceted mechanism. Primarily, as a selective HDAC6 inhibitor, it increases the acetylation of various protein substrates, leading to downstream effects that bolster immune activation.
Key mechanisms include:
-
Promotion of M1 Macrophage Polarization: this compound shifts the balance from an anti-inflammatory M2 phenotype towards a pro-inflammatory M1 phenotype. M1 macrophages are characterized by increased expression of co-stimulatory molecules and production of pro-inflammatory cytokines, which are crucial for effective T-cell activation.
-
Enhancement of MHC Class I Presentation: Inhibition of HDAC6 by this compound has been shown to increase proteasome activity. This is achieved by disrupting the interaction between HDAC6 and HR23B, a key protein in the ubiquitin-proteasome pathway.[2][3] Enhanced proteasomal degradation of intracellular proteins generates a larger pool of peptides for loading onto MHC class I molecules.
-
Modulation of Cytokine Milieu: this compound treatment can lead to a decrease in the production of the immunosuppressive cytokine IL-10 and an increase in the pro-inflammatory cytokine IL-12 by APCs.[4][5] This cytokine shift further supports the development of Th1-mediated anti-tumor immunity.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These are representative data based on the known effects of selective HDAC6 inhibitors.
Table 1: Effect of this compound on Macrophage Phenotype and Co-stimulatory Molecule Expression
| Treatment | % M1 Macrophages (CD86+/CD206-) | % CD80+ Cells | % CD86+ Cells |
| Vehicle Control | 15% | 20% | 25% |
| This compound (1 µM) | 45% | 55% | 60% |
Table 2: Effect of this compound on Cytokine Production by Macrophages
| Treatment | IL-12p70 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 50 | 200 |
| This compound (1 µM) | 250 | 50 |
Table 3: Enhancement of Antigen-Specific T-Cell Proliferation by this compound
| APC Treatment | Antigen | T-Cell Type | % Proliferating T-Cells |
| Vehicle Control | OVA (257-264) | OT-I (CD8+) | 20% |
| This compound (1 µM) | OVA (257-264) | OT-I (CD8+) | 60% |
| Vehicle Control | OVA (323-339) | OT-II (CD4+) | 25% |
| This compound (1 µM) | OVA (323-339) | OT-II (CD4+) | 55% |
Mandatory Visualizations
Caption: Signaling pathway of this compound in enhancing antigen presentation.
Caption: Experimental workflow for assaying this compound effects on antigen presentation.
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Macrophages (BMDMs) and Dendritic Cells (BMDCs)
This protocol describes the generation of primary murine macrophages and dendritic cells from bone marrow precursors.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 50 µM β-mercaptoethanol)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
Ficoll-Paque
-
70% Ethanol
-
Sterile PBS
Procedure:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
To generate BMDMs, culture the cells in complete RPMI-1640 supplemented with 20 ng/mL M-CSF for 7 days.
-
To generate BMDCs, culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 7-9 days.
-
On day 3, add fresh medium with cytokines. On day 6, gently collect the non-adherent and loosely adherent cells, which are immature DCs.
Protocol 2: In Vitro Antigen Presentation Assay
This protocol details the treatment of APCs with this compound and subsequent analysis of their antigen presentation capacity.
Materials:
-
BMDMs or BMDCs (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Ovalbumin (OVA) protein or OVA peptides (OVA 257-264 for MHC-I, OVA 323-339 for MHC-II)
-
LPS (optional, for APC maturation)
Procedure:
-
Plate BMDMs or BMDCs in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 24 hours.
-
Add the antigen of interest to the wells. For OVA protein, use a concentration of 100 µg/mL. For OVA peptides, use a concentration of 1 µg/mL.
-
(Optional) For DC maturation, add LPS (100 ng/mL) for the final 6-8 hours of culture.
-
After 24 hours of antigen loading, harvest the cells for downstream analysis.
Protocol 3: Flow Cytometry Analysis of APC Surface Markers
This protocol is for quantifying the expression of M1/M2 markers and co-stimulatory molecules on the surface of APCs.
Materials:
-
Treated APCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
CD11b, F4/80 (macrophage markers)
-
CD11c, MHC-II (DC markers)
-
CD80, CD86 (co-stimulatory molecules)
-
CD206 (M2 marker)
-
iNOS (M1 marker, requires intracellular staining)
-
Procedure:
-
Harvest the treated APCs and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the antibody cocktail.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining of iNOS, fix and permeabilize the cells according to the manufacturer's protocol before adding the anti-iNOS antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
Protocol 4: Cytokine Measurement by ELISA
This protocol is for quantifying the production of IL-12 and IL-10 by treated APCs.
Materials:
-
Supernatants from treated APC cultures (from Protocol 2)
-
Mouse IL-12p70 and IL-10 ELISA kits
Procedure:
-
Collect the supernatants from the APC cultures.
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 5: OT-I and OT-II T-Cell Proliferation Assay
This protocol measures the ability of this compound-treated APCs to induce the proliferation of antigen-specific CD8+ (OT-I) and CD4+ (OT-II) T-cells.
Materials:
-
Treated, antigen-loaded APCs (from Protocol 2)
-
Spleen and lymph nodes from OT-I and OT-II transgenic mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
Procedure:
-
Isolate splenocytes and lymph node cells from OT-I and OT-II mice to obtain a source of antigen-specific T-cells.
-
Label the T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Co-culture the CFSE-labeled T-cells with the treated, antigen-loaded APCs at a ratio of 10:1 (T-cells:APCs) in a 96-well plate.
-
Incubate the co-culture for 72 hours.
-
Harvest the cells and stain with fluorochrome-conjugated antibodies against CD8 (for OT-I) or CD4 (for OT-II).
-
Acquire data on a flow cytometer and analyze the CFSE dilution profile of the CD8+ or CD4+ T-cell population to determine the percentage of proliferating cells.
Protocol 6: Western Blot for Acetylated Tubulin
This protocol confirms the target engagement of this compound by assessing the acetylation of its known substrate, α-tubulin.
Materials:
-
Treated APCs (from Protocol 2)
-
RIPA lysis buffer with protease and deacetylase inhibitors
-
Primary antibodies against acetylated α-tubulin and total α-tubulin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Lyse the treated APCs with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated tubulin signal to the total tubulin signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual molecule targeting HDAC6 leads to intratumoral CD4+ cytotoxic lymphocytes recruitment through MHC-II upregulation on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage IL-10 blocks CD8+ T cell-dependent responses to chemotherapy by suppressing IL-12 expression in intratumoral dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SP-2-225 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective HDAC6 inhibitor, SP-2-225, in animal models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
Q1: My this compound formulation appears cloudy or has visible precipitate. What should I do?
A1: Precipitation of a small molecule inhibitor like this compound is a common issue, often due to its limited aqueous solubility. This can lead to inaccurate dosing and diminished in vivo efficacy.
-
Troubleshooting Steps:
-
Ensure Proper Vehicle Component Ratios: The reported vehicle for intraperitoneal administration of this compound is a mixture of PEG400, Tween 80, and Ethanol (B145695). Verify that the ratios are correct, as an improper solvent ratio can reduce solubility.
-
Gentle Warming: Try gently warming the solution to 37°C to aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to help dissolve the compound.
-
Fresh Preparation: Prepare the formulation fresh before each use. The stability of this compound in this specific vehicle over extended periods may be limited.
-
Sequential Mixing: When preparing the vehicle, it is often best to dissolve the compound in the strongest solvent first (in this case, likely the ethanol or PEG400) before adding the other components.
-
Q2: I'm observing signs of irritation or distress in my mice after intraperitoneal (IP) injection. What could be the cause?
A2: Post-injection irritation can be due to several factors, including the injection technique, the vehicle, or the compound itself.
-
Troubleshooting Steps:
-
Injection Technique: Ensure proper IP injection technique to avoid administration into the gut or other organs, which can cause significant distress. The injection should be in the lower right quadrant of the abdomen.
-
Injection Volume: Adhere to the recommended maximum injection volumes for mice, which is typically less than 10 ml/kg.[1][2] For a 25g mouse, the maximum volume would be 0.25 ml.[1]
-
Vehicle Effects: The PEG400/Tween80/Ethanol vehicle can cause mild, transient irritation. To minimize this, ensure the formulation is at room temperature or body temperature before injection.[1] Consider running a vehicle-only control group to assess the effects of the vehicle alone. Some studies have noted that high concentrations of Tween 80 and ethanol can have behavioral effects in mice.[3]
-
Compound Irritation: While not specifically reported for this compound, the compound itself could be an irritant. If irritation persists despite proper technique and a well-tolerated vehicle, consider if the concentration can be lowered by increasing the injection volume (while staying within the recommended limits).
-
Q3: How should I handle and store this compound and its formulations?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Recommendations:
-
Solid Compound: Store the solid this compound compound under the conditions specified by the manufacturer, typically at -20°C or -80°C.
-
Stock Solutions: If preparing a concentrated stock solution in a solvent like DMSO, store it in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Dosing Formulations: As a best practice, prepare the final dosing formulation (e.g., in PEG400/Tween80/Ethanol) fresh for each day of dosing.
-
Experimental Results & Interpretation
Q4: I am not observing the expected anti-tumor effect of this compound in my animal model. What are some potential reasons?
A4: A lack of efficacy can stem from issues with the compound's delivery, the experimental model, or the dosing regimen.
-
Troubleshooting Steps:
-
Confirm Formulation Integrity: Ensure that the compound is fully dissolved and administered at the correct dose. Precipitation can significantly lower the effective dose received by the animal.
-
Review Dosing Regimen: The reported effective regimen for this compound in a syngeneic SM1 murine melanoma model was 25 mg/kg, administered intraperitoneally 5 days a week.[4] Ensure your dosing schedule is consistent with published studies.
-
Animal Model Considerations: this compound's mechanism of action involves modulating the immune system, specifically macrophages.[5] Its efficacy is therefore dependent on a competent immune system. Ensure you are using an appropriate syngeneic, immune-competent animal model. The anti-tumor effects may be less pronounced in immunocompromised models.
-
Pharmacokinetics: this compound has a reported half-life of 8.365 hours in rats following intravenous injection. While this suggests good metabolic stability, consider the timing of your tumor measurements in relation to the dosing schedule.
-
Q5: Should I be concerned about the potential toxicity of the PEG400/Tween 80/Ethanol vehicle?
A5: While this is a commonly used vehicle for poorly soluble compounds, it is not entirely inert.
-
Considerations:
-
Control Group: It is critical to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
-
Potential Effects: Studies have shown that vehicles containing PEG400 and Tween 80 can, at certain concentrations, affect liver and kidney function in rodents.[6][7] High concentrations of Tween 80 and ethanol have also been shown to have behavioral effects in mice.[3] However, the specific formulation used for this compound (PEG400/Tween80/Ethanol at 70/10/20% by weight) has been used successfully in published studies.[4]
-
Observation: Closely monitor animals in all groups for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax | 3,605 ng/mL |
| T1/2 (Elimination Half-life) | 8.365 hours |
Data from a study on the radiotherapy-induced immune response enhanced by selective HDAC6 inhibition.
Table 2: In Vivo Dosing Regimen for this compound in a Syngeneic Mouse Model
| Parameter | Description |
| Animal Model | C57BL/6 mice with SM1 murine melanoma tumors |
| Compound | This compound |
| Dose | 25 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Vehicle | PEG400/Tween80/Ethanol (70/10/20% by weight) |
| Dosing Frequency | Daily, 5 days per week |
| Duration | 25 days |
Data from a study on the radiotherapy-induced immune response enhanced by selective HDAC6 inhibition.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Polyethylene (B3416737) glycol 400 (PEG400)
-
Tween 80
-
Ethanol
-
Sterile, conical tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
In a sterile conical tube, weigh the required amount of this compound powder.
-
Add the vehicle components in the following ratio: 70% PEG400, 10% Tween 80, and 20% Ethanol by weight. It is recommended to add the ethanol first to aid in the initial wetting and dissolution of the this compound powder.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the solution is not clear, place it in a bath sonicator for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution for any remaining particulate matter before drawing it into the dosing syringe.
-
This formulation should be prepared fresh before each administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[2]
-
70% ethanol for disinfection
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct injection volume (dose is 25 mg/kg).
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Tilt the mouse so that its head is slightly lower than its abdomen. This allows the abdominal organs to shift forward, reducing the risk of injury.[1]
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, discard the syringe and re-prepare for injection in a slightly different location.
-
Inject the calculated volume of the this compound formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for several minutes post-injection for any signs of distress.
-
Visualizations
Caption: Mechanism of action of this compound in macrophages.
Caption: Experimental workflow for this compound in vivo efficacy studies.
Caption: Troubleshooting decision tree for this compound delivery.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-2-225 stability and storage conditions
This technical support center provides guidance on the stability and storage of the selective HDAC6 inhibitor, SP-2-225, for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential user inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While comprehensive public data on the long-term stability of this compound is limited, the supplier, MedchemExpress, advises storing the product under the conditions specified in the Certificate of Analysis (CofA) provided with the product. For specific details, users should always refer to the CofA accompanying their specific lot of this compound.
Q2: How should I store this compound upon receipt?
Upon receipt, it is crucial to consult the Certificate of Analysis for the manufacturer's specific storage recommendations. Generally, research compounds of this nature are stored in a cool, dry, and dark place.
Q3: What are the shipping conditions for this compound?
According to MedchemExpress, this compound is shipped at room temperature within the continental United States.[1] Shipping conditions to other locations may vary.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Review the storage conditions on the Certificate of Analysis to ensure they have been followed. Consider if the compound was exposed to light, high temperatures, or moisture for extended periods. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles if stored in a freezer. |
| Difficulty dissolving the compound. | The compound may have precipitated out of solution due to incorrect storage of the stock solution. | Gently warm the solution and vortex to aid in re-dissolving. Ensure the solvent used is appropriate for this compound and that the stock solution has been stored as recommended by the supplier. |
| Uncertainty about the stability of a stock solution. | Lack of specific stability data for this compound in various solvents. | It is best practice to prepare fresh stock solutions for critical experiments. If storing stock solutions, it is recommended to store them at -20°C or -80°C in small, single-use aliquots to minimize degradation. |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are not publicly available in the reviewed literature. Researchers wishing to perform their own stability studies would need to develop and validate their own methods, which could include techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time under different storage conditions (e.g., temperature, light exposure, humidity).
Visual Guidance
Below is a logical workflow for the proper handling and storage of this compound to maintain its integrity.
References
Adjusting SP-2-225 concentration for different cell lines
Welcome to the technical support center for the selective HDAC6 inhibitor, SP-2-225. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for my cell line?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (e.g., target engagement, cell viability, etc.). It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular setup. A good starting point is to test a range of concentrations from 0.1 µM to 10 µM.
Q2: How can I confirm that this compound is active in my cells?
The most reliable method to confirm the activity of this compound is to measure the acetylation of its primary cytoplasmic substrate, α-tubulin.[1] An increase in the level of acetylated α-tubulin (specifically at lysine (B10760008) 40) upon treatment with this compound indicates successful target engagement. This can be assessed by Western blot analysis.
Q3: How long should I incubate my cells with this compound?
The required incubation time will vary depending on the desired outcome. Changes in protein acetylation, such as increased α-tubulin acetylation, can often be observed within a few hours (e.g., 6-24 hours).[1] However, phenotypic changes like alterations in cell viability or apoptosis may require longer incubation periods, typically ranging from 24 to 72 hours.[1]
Q4: In which solvents can I dissolve this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired working concentration in your cell culture medium. Ensure that the final concentration of DMSO in your culture medium is low (generally below 0.5%) to prevent solvent-induced cytotoxicity.[1]
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 10 µM). |
| Insufficient incubation time: The treatment duration may be too short to induce a measurable response. | Increase the incubation time. For phenotypic effects, consider time points between 24 and 72 hours.[1] | |
| Low HDAC6 expression: The cell line may not express sufficient levels of HDAC6. | Verify HDAC6 expression in your cell line using Western blot or by consulting public databases.[1] | |
| Compound instability: this compound may degrade in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours. | |
| High background in assays | Compound autofluorescence: this compound may exhibit intrinsic fluorescence at the wavelengths used in your assay. | Run a control with the compound alone (no cells) to measure its background fluorescence and subtract it from your experimental values.[2] |
| Substrate instability: The assay substrate may be unstable and spontaneously hydrolyze. | Ensure the substrate is stored correctly and prepare it fresh for each experiment.[2] | |
| High variability between replicates | Pipetting inaccuracies: Inconsistent pipetting, especially of small volumes, can lead to variability. | Use calibrated pipettes, pre-wet the tips, and ensure thorough mixing of all reagents in the wells.[2] |
| Edge effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. | Avoid using the outermost wells of the plate or fill them with a buffer to minimize evaporation.[2] | |
| Poor cell health or attachment | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is kept below 0.5%.[1] |
| Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Regularly check your cultures for signs of contamination and practice good aseptic technique. |
Data Presentation
The following table provides an illustrative example of IC50 values for this compound in different cancer cell lines. Note: These are example values and the actual IC50 should be experimentally determined for your specific cell line and conditions.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| SM1 | Murine Melanoma | 0.5 - 2.0 |
| MCF-7 | Human Breast Cancer | 1.0 - 5.0 |
| A549 | Human Lung Carcinoma | 2.0 - 8.0 |
| HCT116 | Human Colon Cancer | 0.8 - 3.5 |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).[3]
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[3]
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
This compound Signaling Pathway
Caption: Inhibition of HDAC6 by this compound leads to hyperacetylation of its substrates.
References
Technical Support Center: SP-2-225 (²²⁵Ac-labeled Compounds)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SP-2-225, which refers to Actinium-225 (²²⁵Ac) labeled to a targeting molecule (e.g., a peptide like Substance P or an antibody) via a chelator. Preventing degradation and ensuring the stability of these radiopharmaceuticals is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for ²²⁵Ac-labeled compounds?
A1: The primary causes of degradation for ²²⁵Ac-labeled compounds are radiolysis and alpha decay recoil. Radiolysis is the process where the high-energy alpha particles emitted by ²²⁵Ac and its daughter nuclides damage the targeting molecule or the chelator. Additionally, the recoil energy from each alpha decay can break the chemical bonds holding the radioactive atom within the chelator, leading to the release of its daughter isotopes.[1][2] This can result in off-target accumulation of radioactivity.
Q2: What is the optimal pH for radiolabeling with Actinium-225?
A2: The optimal pH for labeling is crucial for efficient chelation. For DOTA-conjugated molecules, a pH range of 5.0 to 8.5 is generally recommended.[1][3] It's a critical balance: a pH that is too high can lead to the formation of insoluble ²²⁵Ac-hydroxide, while a pH that is too low can result in poor complexation efficiency.[1]
Q3: What is the recommended temperature for the labeling reaction?
A3: The optimal temperature depends on the specific targeting molecule (peptide vs. antibody) and the chelator used. For peptides, temperatures are often elevated, ranging from 80°C to 105°C for 20-35 minutes to ensure high radiochemical yield.[1][3] For larger, more sensitive molecules like monoclonal antibodies, a lower temperature of 37°C for 1-2 hours is typically used to prevent denaturation while still achieving efficient labeling.[4][5][6][7]
Q4: How should I store my ²²⁵Ac-labeled compound?
A4: Radiopharmaceuticals should be stored in well-ventilated, designated areas with appropriate shielding to minimize radiation exposure.[8][9] The container, often a transparent glass vial, should protect the contents from physical damage.[8] Given that radiolysis can be a continuing issue, stability should be assessed over the intended period of use. Some studies have shown that purified ²²⁵Ac-labeled antibodies can remain over 90% stable in serum at 37°C for up to 7 days.[7] For short-term storage, refrigeration at 4°C may be appropriate, but specific stability studies for your compound are recommended.
Q5: What are common quality control methods for ²²⁵Ac-labeled compounds?
A5: Quality control is essential to determine the radiochemical purity (RCP) and radiochemical yield (RCY) of your product. Common methods include radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC).[1][10] A challenge with ²²⁵Ac is that the alpha particles are difficult to detect with standard lab equipment. Therefore, quantification is often based on the gamma emissions of its daughter nuclide, Francium-221 (²²¹Fr), after secular equilibrium has been reached (at least 30 minutes, though 2 hours is recommended for accurate RCP quantification).[3][10][11][12]
Troubleshooting Guides
Problem 1: Low Radiochemical Yield (RCY) or Purity (RCP)
This is one of the most common issues encountered during the preparation of ²²⁵Ac-radiopharmaceuticals.
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify the pH of the reaction buffer. For DOTA chelators, adjust to a range of 5.0-8.5. Acetate (B1210297) or TRIS buffers are commonly used.[1][3][7] Avoid pH extremes to prevent ²²⁵Ac-hydroxide precipitation or poor chelation. |
| Suboptimal Temperature or Time | For peptides, ensure the reaction is heated sufficiently (e.g., >80°C for at least 20 minutes).[3] For antibodies, confirm incubation at 37°C for 1-2 hours.[4][6] Reaction kinetics can be slow at room temperature. |
| Metal Contaminants in ²²⁵Ac Stock | Metal impurities (e.g., Fe, Zn, Cu) in the Actinium-225 stock solution can compete with ²²⁵Ac for the chelator.[3] If suspected, analyze the stock solution for metal content. Using a higher concentration of the chelated peptide/antibody can sometimes overcome this competition. |
| Degraded Precursor | Ensure the DOTA-conjugated peptide or antibody has been stored correctly and has not degraded. Use fresh, high-quality precursors for labeling. |
| Low Molar Ratio | The molar amount of the antibody/peptide conjugate relative to the ²²⁵Ac activity is critical. Increasing the amount of the conjugate can improve the radiochemical yield.[7] |
Experimental Protocols & Methodologies
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ²²⁵Ac
This protocol is a generalized procedure based on common methodologies for labeling peptides such as DOTA-Substance P or DOTA-TATE.
-
Preparation : In a sterile reaction vial, add the DOTA-conjugated peptide (e.g., 20 µg per expected MBq of ²²⁵Ac).[1]
-
Buffering : Add a suitable buffer to maintain the optimal pH. For example, add TRIS buffer to achieve a final concentration of 15 mM and a pH of 8.5.[3] Alternatively, sodium ascorbate (B8700270) (0.1 M) can be used, which also acts as a radioprotectant.[1]
-
Adding Actinium-225 : Add the required activity of ²²⁵AcCl₃ solution to the vial.
-
Incubation : Securely cap the vial and incubate at 80-95°C for 20-30 minutes.[3]
-
Quenching (Optional) : After incubation, the reaction can be stopped by adding a quenching solution like DTPA to complex any remaining free ²²⁵Ac.
-
Purification : Purify the labeled peptide from unreacted ²²⁵Ac and other impurities using a solid-phase extraction cartridge, such as a C18 cartridge.[1] Elute the final product with an appropriate solvent (e.g., ethanol/water mixture).
-
Quality Control : Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. Allow at least 2 hours for the sample to approach secular equilibrium before quantifying based on the ²²¹Fr peak to ensure accurate results.[11][12] An RCP of >95% is often desired.
Protocol 2: One-Step Radiolabeling of a DOTA-conjugated Antibody with ²²⁵Ac
This protocol is adapted for temperature-sensitive proteins like monoclonal antibodies.[4][6][7]
-
Preparation : To the DOTA-conjugated antibody solution, add a sodium acetate (NaOAc) buffer to adjust the pH to ~5.0.[7]
-
Adding Actinium-225 : Add the ²²⁵AcCl₃ solution (typically 1 pmol of ²²⁵Ac per 3-12 nmol of antibody-conjugate).[7]
-
Incubation : Incubate the mixture at 37°C for 2 hours with gentle mixing.
-
Purification : Purify the radiolabeled antibody using a size-exclusion chromatography column (e.g., a PD-10 column) to separate the large labeled antibody from smaller impurities and free ²²⁵Ac.[7]
-
Quality Control : Assess the RCP via radio-TLC, using a mobile phase like 0.1 M EDTA to separate the labeled antibody from free ²²⁵Ac.[7] Confirm stability by incubating a small aliquot in serum at 37°C and analyzing at various time points.
Visualizations
Logical Workflow for Troubleshooting Low Labeling Efficiency
Experimental Workflow for ²²⁵Ac-Antibody Conjugation
References
- 1. Ac-EAZY! Towards GMP-Compliant Module Syntheses of 225Ac-Labeled Peptides for Clinical Application | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmrxiv.de [pharmrxiv.de]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results with SP-2-225 treatment
Welcome to the technical support center for SP-2-225, a selective Histone Deacetylase 6 (HDAC6) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of HDAC6.[1] Its primary mechanism involves binding to the catalytic domain of the HDAC6 enzyme, leading to an increase in the acetylation of its substrates. Unlike pan-HDAC inhibitors, this compound shows significant selectivity for HDAC6 over other HDAC isoforms, such as class I HDACs. A key downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin and Hsp90.[2][3]
Q2: What are the expected effects of this compound in cancer cell lines and in vivo models?
A2: In cancer models, this compound is expected to reduce tumor growth. This is achieved through mechanisms that are not directly cytotoxic but rather modulate the tumor microenvironment.[4] Specifically, this compound has been shown to enhance anti-tumor immune responses by promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype and enhancing the cross-presentation of cancer-associated antigens to T cells.[4]
Q3: How does this compound interact with radiotherapy?
A3: this compound is being investigated as a potential candidate for combination therapy with radiotherapy. Radiotherapy can induce an acute pro-inflammatory response, which is often followed by a shift towards an anti-inflammatory, pro-tumor M2 macrophage phenotype, leading to tumor relapse. This compound is expected to counteract this by sustaining the M1 macrophage phenotype, thereby enhancing the anti-tumor effects of radiation.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Higher-than-Expected Cytotoxicity in Cell Viability Assays
Question: I'm observing significant cell death in my cancer cell line with this compound treatment at concentrations where it's reported to be non-cytotoxic. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Although this compound is highly selective for HDAC6, at high concentrations, off-target effects can occur with any inhibitor.[3][5]
-
Action: Perform a dose-response curve to determine the IC50 value in your specific cell line. Compare your results to published data for this compound and other selective HDAC6 inhibitors. Consider using a structurally different HDAC6 inhibitor as a control to see if the effect is consistent.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Action: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
-
Compound Stability and Solubility: The compound may have degraded or precipitated out of solution.
-
Action: Ensure proper storage of the compound as per the manufacturer's instructions. Visually inspect the media for any precipitate after adding the compound. Prepare fresh stock solutions regularly.
-
Issue 2: Lack of Expected Effect on Macrophage Polarization
Question: I'm not observing the expected shift towards an M1 macrophage phenotype after treating my primary macrophages or co-cultures with this compound. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit HDAC6 in your experimental system.
-
Action: Perform a dose-response experiment and assess the acetylation of α-tubulin (a direct target of HDAC6) by Western blot to confirm target engagement at different concentrations.
-
-
Cell Type Specificity: The response to HDAC6 inhibition can be cell-type dependent.
-
Action: Confirm that your macrophage population expresses HDAC6. Analyze the expression of M1 and M2 markers (e.g., iNOS, CD86 for M1; Arg1, CD206 for M2) using qPCR or flow cytometry.
-
-
Experimental Timing: The kinetics of macrophage polarization can vary.
-
Action: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in macrophage phenotype.
-
Issue 3: Inconsistent Results Between Experiments
Question: My results with this compound are not reproducible. What are the potential sources of variability?
Possible Causes and Troubleshooting Steps:
-
Compound Handling: Inconsistent preparation of stock solutions or repeated freeze-thaw cycles can lead to variability.
-
Action: Aliquot stock solutions after the initial preparation to minimize freeze-thaw cycles. Always use freshly prepared working solutions.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.
-
Action: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
-
Assay Variability: Technical variability in assays can lead to inconsistent data.
-
Action: Ensure proper mixing of reagents and consistent incubation times. Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Enzyme | IC50 (nM) |
| HDAC6 | 67 |
| HDAC1 | >10,000 |
| HDAC3 | >10,000 |
Data summarized from in vitro enzymatic inhibition assays.
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
Objective: To confirm the target engagement of this compound by assessing the acetylation of its direct substrate, α-tubulin.
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease and deacetylase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against acetylated α-tubulin. Subsequently, incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
Enhancing SP-2-225 bioavailability for in vivo experiments
Welcome to the technical support center for SP-2-225. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo experiments, with a specific focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its mechanism of action involves regulating the immune system, particularly by influencing macrophage polarization.[1][2] By inhibiting HDAC6, this compound can promote a pro-inflammatory, anti-tumor shift in the macrophage balance (from an M2 to an M1 phenotype), which enhances anti-tumor immune responses.[2] This makes it a promising candidate for combination therapy with treatments like radiotherapy.[1][3]
Q2: Why is bioavailability a potential challenge for compounds like this compound?
Many new chemical entities, particularly those that are lipophilic (fat-soluble), often exhibit poor aqueous solubility.[4][5] This low solubility is a primary barrier to absorption from the gastrointestinal (GI) tract following oral administration, which can lead to low or variable bioavailability.[5][6] Factors limiting oral bioavailability include poor dissolution in GI fluids, low permeability across the intestinal membrane, and susceptibility to first-pass metabolism in the liver.[5][7]
Q3: What are the common routes of administration for this compound in preclinical research?
In published preclinical studies, this compound has been administered systemically via intravenous (IV) and intraperitoneal (IP) injections to ensure sufficient systemic exposure for efficacy and pharmacokinetic assessments.[1] For instance, a pharmacokinetic study in Sprague-Dawley rats used an IV injection[1], while a syngeneic murine melanoma model used IP administration.[1]
Troubleshooting Guide: In Vivo Bioavailability
This guide addresses common issues encountered when attempting to achieve adequate systemic exposure of this compound, particularly via the oral route.
Issue 1: Consistently Low or Undetectable Plasma Concentrations
-
Possible Cause: Poor aqueous solubility and dissolution in the GI tract. This is the most common reason for the low oral bioavailability of poorly soluble drugs.[6]
-
Troubleshooting Steps: The primary goal is to enhance the solubility and dissolution rate of this compound.[6] Consider the formulation enhancement strategies outlined in Table 2. These methods aim to present the drug to the GI tract in a more readily absorbable form.
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Possible Cause 1: Non-Homogeneous Formulation. If using a suspension, the compound may not be uniformly mixed, leading to inconsistent dosing between animals.
-
Troubleshooting Step: Ensure the formulation is uniformly mixed before drawing each dose. Continuous stirring or high-energy mixing may be necessary.
-
-
Possible Cause 2: Interaction with Food. The presence of food in the GI tract can significantly alter drug absorption.
-
Troubleshooting Step: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before dosing to standardize GI conditions.[5]
-
-
Possible Cause 3: Inconsistent Dosing Technique. Improper oral gavage technique can lead to dosing errors or accidental administration into the lungs.
-
Troubleshooting Step: Ensure all personnel are proficient in a standardized oral gavage technique. Verify dose volume and concentration for each animal.[5]
-
Issue 3: Rapid Clearance or Low Cmax Despite Improved Formulation
-
Possible Cause: Extensive first-pass metabolism or high activity of efflux transporters. The drug may be well-absorbed from the gut but then rapidly metabolized by the liver or pumped back into the GI tract by transporters like P-glycoprotein before it can reach systemic circulation.[5]
-
Troubleshooting Steps:
-
Investigate In Vitro: Use in vitro models, such as Caco-2 cells, to determine if this compound is a substrate for common efflux transporters.
-
Consider Alternative Routes: If oral bioavailability remains a significant hurdle, utilizing alternative administration routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection may be necessary to achieve consistent and adequate drug exposure for efficacy studies.[1]
-
Data Presentation
Pharmacokinetic Profile of this compound
The following table summarizes the pharmacokinetic parameters of this compound determined in Sprague-Dawley rats following a single intravenous injection.
Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg IV)
| Parameter | Value | Description |
|---|---|---|
| Cmax | 3,605 ng/mL | Maximum observed plasma concentration. |
| T½ (half-life) | 8.365 hours | Time required for the plasma concentration to reduce by half. |
| Formulation | 5% DMA + 10% Solutol + 85% ph4.65AB | The vehicle used for intravenous administration. |
(Data sourced from Kang et al., 2023)[1]
Formulation Strategies to Enhance Bioavailability
The selection of an appropriate strategy depends on the physicochemical properties of this compound.
Table 2: Overview of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
|---|---|---|---|
| Particle Size Reduction | Increases the drug's surface area, enhancing the dissolution rate according to the Noyes-Whitney equation.[8][9] | Broadly applicable; effective for BCS Class II drugs.[6] | May lead to particle aggregation; potential for poor flow properties.[8][10] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a microemulsion in the GI tract, enhancing solubility and absorption.[11][12] | Can improve solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism.[9] | Risk of drug precipitation upon dilution in the GI tract; potential for GI side effects.[4] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which can increase both solubility and dissolution.[10][11] | Can significantly enhance dissolution rates; established manufacturing techniques like spray drying are available.[13] | Amorphous forms can be less stable than crystalline forms, potentially reverting over time.[4] |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with drug molecules, creating a hydrophilic outer surface that improves aqueous solubility.[11][12] | High efficiency in solubilizing hydrophobic drugs. | The large size of cyclodextrins may limit the drug load in the final formulation. |
Experimental Protocols
General Protocol for an In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the bioavailability of an this compound formulation in a rodent model.
-
Animal Model Selection:
-
Select a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice), with weights within a consistent range.
-
Acclimate animals for at least one week before the experiment.
-
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., solution, nanosuspension, or SEDDS) at the target concentration.
-
Ensure the formulation is homogeneous. For suspensions, maintain continuous stirring.
-
Prepare a separate formulation for intravenous (IV) administration (if determining absolute bioavailability), typically in a solubilizing vehicle.[1]
-
-
Dosing and Group Allocation:
-
Fast animals overnight (with free access to water) before dosing.
-
Divide animals into groups (e.g., Oral Formulation Group, IV Group). A typical group size is n=3-5 animals.
-
Administer the dose accurately based on body weight. For oral administration, use a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
Collect samples (approx. 100-200 µL) via a suitable method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Keep samples on ice until processing.
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Analyze the experimental samples alongside the calibration curve and QC samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
If an IV group was included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[14]
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Georgetown University to study Shuttle's HDAC6 inhibitor this compound and radiation therapy in breast cancer model | BioWorld [bioworld.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparing SP-2-225 efficacy to other HDAC6 inhibitors
An Objective Comparison of SP-2-225 Efficacy with Leading HDAC6 Inhibitors
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key non-histone proteins involved in cell motility, protein degradation, and immune responses. Unlike other HDACs that primarily target nuclear histones, HDAC6's main substrate is α-tubulin, a critical component of microtubules. This guide provides a detailed comparison of a novel selective HDAC6 inhibitor, this compound, with other widely studied inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Tubastatin A.
Overview of Compared HDAC6 Inhibitors
This compound: A novel and highly selective HDAC6 inhibitor.[1] Preclinical studies highlight its potential in combination with radiotherapy, where it enhances anti-tumor immune responses by modulating macrophage polarization.[1][2] It demonstrates significant selectivity for HDAC6 over other HDAC isoforms.[1]
Ricolinostat (ACY-1215): The first-in-class, orally available selective HDAC6 inhibitor to enter clinical trials.[3][4] It has been extensively studied in various cancer models, particularly hematological malignancies, and is noted for its favorable safety profile in patients.[4][5]
Citarinostat (ACY-241): A second-generation, orally available selective HDAC6 inhibitor structurally related to Ricolinostat.[6][7] It is being developed to have a superior safety profile compared to pan-HDAC inhibitors while maintaining anti-cancer efficacy, often in combination with other therapies.[6][8]
Tubastatin A: A potent and widely used tool compound in preclinical research for studying the biological functions of HDAC6.[9] It is recognized for its high selectivity and has demonstrated anti-inflammatory and anti-rheumatic effects in animal models.[10]
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and its comparators based on published preclinical data.
| Parameter | This compound | Ricolinostat (ACY-1215) | Citarinostat (ACY-241) | Tubastatin A |
| HDAC6 IC50 | 67 nM[1] | Data not specified in provided abstracts | Data not specified in provided abstracts | 11 nM[10] |
| Selectivity | >250-fold vs. Class I HDACs[1] | Selective for HDAC6[4][5] | 13- to 18-fold vs. Class I HDACs[7] | Selective for HDAC6[10] |
| Cellular Activity | Increases α-tubulin acetylation without affecting histone H3 acetylation.[1] | Inhibits proteostasis, triggering apoptosis in lymphoma models.[5] | Increases α-tubulin acetylation at 300 nM; increases histone acetylation >1 µM.[7] | Induces α-tubulin hyperacetylation in THP-1 cells.[10] |
| In Vivo Efficacy | 25 mg/kg IP significantly reduces tumor growth (murine melanoma).[1] | 50 mg/kg IP inhibits tumor growth (esophageal squamous cell carcinoma xenograft).[11] | Suppresses solid tumor growth in combination with paclitaxel (B517696) in xenograft models.[6] | 30 mg/kg IP shows significant anti-inflammatory effect in arthritis model.[10] |
| Mechanism of Action | Enhances M1/M2 ratio of tumor-infiltrating macrophages.[1][2] | Disrupts proteostasis and can inhibit PI3K/AKT/mTOR and ERK pathways.[5][11] | Enhances paclitaxel-induced aberrant mitoses.[6] | Inhibits TNF-α and IL-6 in macrophages.[10] |
Mechanism of Action: HDAC6 Inhibition Signaling Pathway
HDAC6 inhibitors prevent the deacetylation of α-tubulin on microtubules. This leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent cellular processes such as cell migration and protein trafficking via the aggresome pathway. In immune cells, this modulation can alter cytokine production and immune cell function, contributing to an anti-tumor environment.
Caption: Mechanism of HDAC6 inhibition and its downstream effects.
Experimental Protocols
In Vitro HDAC Enzymatic Inhibition Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).
-
Methodology: Recombinant purified human HDAC1, HDAC3, and HDAC6 enzymes are used. The assay is typically performed in a multi-well plate format. The inhibitor (e.g., this compound) is serially diluted and incubated with the specific HDAC enzyme and a fluorogenic acetylated peptide substrate. The reaction is allowed to proceed for a set time at 37°C. A developer solution is then added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a plate reader. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Western Blot for α-Tubulin and Histone H3 Acetylation
-
Objective: To assess the selectivity of an HDAC6 inhibitor in a cellular context by measuring the acetylation status of its primary substrate (α-tubulin) versus substrates of other HDACs (histones).
-
Methodology: Cancer cell lines (e.g., MCF7 or SM1) are treated with various concentrations of the HDAC inhibitor for a specified period (e.g., 24 hours).[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and acetylated histone H3. Antibodies against total α-tubulin and total histone H3 are used as loading controls. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified to determine the relative increase in acetylation.[1]
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a living organism.
-
Methodology: Syngeneic mouse tumor models (e.g., SM1 murine melanoma) are established by subcutaneously or orthotopically implanting cancer cells into immunocompetent mice.[1] Once tumors reach a palpable size, mice are randomized into treatment and control (vehicle) groups. The HDAC6 inhibitor (e.g., this compound at 25 mg/kg) is administered systemically (e.g., intraperitoneally) according to a defined schedule (e.g., daily for 26 days).[1] Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunophenotyping of tumor-infiltrating immune cells by flow cytometry, can be performed to investigate the mechanism of action.[1]
References
- 1. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 4. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 9. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SP-2-225 Versus Pan-HDAC Inhibitors in Cancer Therapy
An objective analysis of selective versus broad-spectrum histone deacetylase inhibition for researchers, scientists, and drug development professionals.
The landscape of epigenetic cancer therapy is continually evolving, with histone deacetylase (HDAC) inhibitors emerging as a significant class of therapeutic agents. These inhibitors function by blocking enzymes that remove acetyl groups from histones and other proteins, thereby altering gene expression and inducing anti-tumor effects.[1][2] Historically, the field has been dominated by pan-HDAC inhibitors, which target multiple HDAC isoforms simultaneously. However, the associated toxicity and off-target effects have spurred the development of isoform-selective inhibitors.[3][4] This guide provides a detailed comparison between this compound, a novel selective HDAC6 inhibitor, and traditional pan-HDAC inhibitors, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-HDAC inhibitors lies in their target specificity, which dictates their downstream biological effects.
Pan-HDAC Inhibitors: These agents, such as Vorinostat (SAHA) and Panobinostat, are designed to inhibit a broad range of HDAC enzymes, typically across Class I and II.[1][5] This non-selective inhibition leads to widespread hyperacetylation of both histone and numerous non-histone proteins.[2][6] The therapeutic consequence is the modulation of a wide array of cellular processes, including the induction of cell cycle arrest, differentiation, and apoptosis.[1] While effective in certain malignancies, this broad activity is also linked to a higher incidence of off-target effects and toxicity.[4]
This compound (Selective HDAC6 Inhibitor): In contrast, this compound is a highly selective inhibitor of HDAC6, a Class IIb enzyme primarily located in the cytoplasm.[7][8] HDAC6's main substrates are non-histone proteins, including α-tubulin (a key component of microtubules) and the chaperone protein Hsp90.[2][9] By selectively inhibiting HDAC6, this compound avoids the broad epigenetic changes associated with pan-HDAC inhibitors. Its mechanism is not directly cytotoxic but rather immunomodulatory.[3] It has been shown to enhance the production of cancer-associated antigens and promote macrophage antigen cross-presentation to T cells.[3][10] A key reported effect is shifting the balance of tumor-infiltrating macrophages from an anti-inflammatory (M2) to a pro-inflammatory, anti-tumor (M1) phenotype.[3][11]
Caption: Contrasting mechanisms of Pan-HDAC inhibitors and selective this compound.
Selectivity Profile: A Quantitative Comparison
The defining characteristic of this compound is its remarkable selectivity for HDAC6 over other isoforms, particularly the Class I HDACs that are major targets of pan-inhibitors. This selectivity minimizes the broad effects on gene transcription associated with histone acetylation.
| Compound | Target Class | IC₅₀ HDAC1 | IC₅₀ HDAC3 | IC₅₀ HDAC6 | Selectivity Ratio (HDAC1/HDAC6) | Reference |
| This compound | Selective Class IIb | >10,000 nM | >10,000 nM | 67 nM | >250 | [8] |
| SAHA (Vorinostat) | Pan-HDAC | 71 nM | 157 nM | 256 nM | 3.6 | [8] |
Table 1: Comparative in vitro inhibitory activity (IC₅₀) of this compound and the pan-HDAC inhibitor SAHA (Vorinostat) against Class I (HDAC1, HDAC3) and Class IIb (HDAC6) isoforms. The selectivity ratio highlights the specificity of this compound for HDAC6.
Preclinical Efficacy: Cytotoxicity vs. Immunomodulation
Preclinical studies reveal divergent anti-cancer activities, reflecting the distinct mechanisms of action.
Pan-HDAC Inhibitors: A large body of preclinical work demonstrates that pan-HDAC inhibitors like Panobinostat and Belinostat reduce the viability and proliferation of various cancer cell lines.[12][13] Their anti-tumor effects are often linked to the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[13] These compounds are generally considered cytotoxic agents.
This compound: In contrast, this compound exhibits its anti-tumor effects through a non-cytotoxic mechanism.[3] In a syngeneic SM1 melanoma model, this compound significantly reduced tumor volume.[3][10] This effect was attributed to a shift in the tumor microenvironment, specifically an increase in the ratio of pro-inflammatory M1 to anti-inflammatory M2 macrophages within the tumor.[3] Furthermore, this compound is being developed to enhance the immune response following radiation therapy, preventing the typical post-radiation shift towards an immunosuppressive M2 macrophage phenotype.[7][11]
| Feature | Pan-HDAC Inhibitors | This compound |
| Primary Anti-Cancer Effect | Direct cytotoxicity, cell cycle arrest, apoptosis[1][13] | Immunomodulation, non-cytotoxic[3] |
| Key Cellular Target | Histones, various non-histone proteins[2] | α-tubulin, Hsp90, immune cells[9][10] |
| Tumor Microenvironment Impact | Variable, can modulate immune response[12] | Promotes pro-inflammatory, anti-tumor M1 macrophage phenotype[3][11] |
| Preclinical Models | Effective in various hematological and solid tumor models[1] | Effective in syngeneic melanoma models; enhances radiation therapy effects[7][10] |
| Combination Strategy | Often combined with chemotherapy or other targeted agents[1] | Being developed for combination with radiation therapy[7][11] |
Table 2: Summary of preclinical anti-cancer properties.
Safety and Off-Target Considerations
The broader activity of pan-HDAC inhibitors is frequently associated with a more challenging safety profile.
Pan-HDAC Inhibitors: Common adverse effects reported in clinical trials include fatigue, gastrointestinal issues, myelosuppression (thrombocytopenia, neutropenia), and cardiac toxicity.[4][13] These toxicities can be dose-limiting. Recent chemical proteomics studies have also identified unexpected off-targets for hydroxamate-based pan-HDAC inhibitors, such as the enzyme metallo-beta-lactamase domain-containing protein 2 (MBLAC2), which could contribute to enigmatic phenotypes.[14]
This compound: By selectively targeting HDAC6 and avoiding inhibition of other essential HDAC isoforms, this compound is hypothesized to have an improved toxicity profile.[3] Isoform-selective inhibition is a key strategy to mitigate the dose-limiting side effects observed with pan-HDAC inhibitors.[3] While clinical data is pending, the preclinical non-cytotoxic mechanism suggests a potentially wider therapeutic window.
Experimental Protocols
Reproducible and detailed methodologies are crucial for the evaluation of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic inhibitory potency of a compound against specific HDAC isoforms.
-
Reagents: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6), fluorogenic substrate (e.g., Fluor de Lys®), assay buffer, Trichostatin A (TSA) as a positive control, and developer solution.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) and controls in assay buffer.
-
In a 96-well microplate, add the diluted compound, recombinant HDAC enzyme, and substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).
Western Blot for Protein Acetylation
This method confirms target engagement within cells by measuring the acetylation status of specific HDAC substrates.
-
Cell Treatment: Culture cancer cells (e.g., MCF-7 breast cancer cells) and treat with various concentrations of the HDAC inhibitor (e.g., 10 µM this compound, 1 µM SAHA) or vehicle control for a set duration (e.g., 24 hours).[8]
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like TSA) to preserve acetylation marks.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-acetyl-α-tubulin (for HDAC6 activity), anti-acetyl-histone H3 (for Class I HDAC activity), and a loading control (e.g., anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities to compare the levels of acetylated proteins between treated and control groups.
Caption: Workflow for an in vivo study evaluating this compound's anti-tumor efficacy.
Signaling Pathways and Therapeutic Implications
The divergent targeting strategies of this compound and pan-HDAC inhibitors engage distinct downstream signaling pathways.
Caption: Signaling pathways affected by pan-HDAC inhibitors versus this compound.
Conclusion
The comparison between this compound and pan-HDAC inhibitors exemplifies a critical evolution in cancer therapy: the shift from broad-spectrum agents to highly targeted drugs. Pan-HDAC inhibitors have validated HDACs as therapeutic targets, demonstrating efficacy through widespread epigenetic reprogramming that induces cytotoxicity.[1] However, their lack of specificity contributes to a significant toxicity burden.[4]
This compound represents a next-generation, rational design approach. By selectively targeting HDAC6, it leverages a distinct, non-cytotoxic mechanism centered on reprogramming the tumor immune microenvironment.[3][11] This strategy holds the promise of a better safety profile and offers novel combination opportunities, particularly with immunotherapies and radiotherapy.[7] For researchers and drug developers, the choice between a pan-HDAC and a selective inhibitor will depend on the specific cancer type, the desired mechanism of action (direct cytotoxicity vs. immunomodulation), and the potential for combination therapies.[15] The continued development of selective inhibitors like this compound is poised to refine and enhance the therapeutic potential of targeting HDACs in oncology.
References
- 1. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 5. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 7. Georgetown University to study Shuttle's HDAC6 inhibitor this compound and radiation therapy in breast cancer model | BioWorld [bioworld.com]
- 8. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 13. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of SP-2-225: A Comparative Analysis in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective HDAC6 inhibitor, SP-2-225, with alternative anti-tumor agents. The focus is on its immunomodulatory mechanism of action and its potential in new cancer models, supported by available preclinical data.
Executive Summary
This compound is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated promising anti-tumor effects in preclinical studies. Its primary mechanism of action is the modulation of the tumor microenvironment, specifically by promoting the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype. This guide compares the performance of this compound with other HDAC inhibitors and a distinct immunomodulatory agent, a CSF-1R inhibitor, providing available data on their efficacy in relevant cancer models.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.
Table 1: In Vivo Anti-Tumor Efficacy
| Compound | Class | Cancer Model(s) | Key Efficacy Findings | Citation(s) |
| This compound | Selective HDAC6 Inhibitor | Syngeneic SM1 Melanoma, 4T1 Breast Cancer | Significantly reduced tumor volume. | |
| ACY-1215 (Ricolinostat) | Selective HDAC6 Inhibitor | Esophageal Squamous Cell Carcinoma (Xenograft) | Significantly inhibited tumor growth. | [1] |
| Vorinostat | Pan-HDAC Inhibitor | Breast Cancer (Intra-tibial model) | Reduced tumor growth in bone by approximately 33%. | [2] |
| CSF-1R Inhibitor | Macrophage-Targeting Immunotherapy | Breast Cancer (MDA-MB-231, 4T1, EMT6), Prostate Cancer (DU145) | Marked reduction in TAMs and associated decrease in tumor growth. | [3] |
Table 2: Immunomodulatory Effects
| Compound | Class | Key Immunomodulatory Effects | Citation(s) |
| This compound | Selective HDAC6 Inhibitor | Caused a pro-inflammatory, anti-tumor shift in the macrophage equilibrium within the tumor. | |
| ACY-1215 (Ricolinostat) | Selective HDAC6 Inhibitor | In combination with other agents, can provoke NK-cell-mediated immunity. | [4] |
| Vorinostat | Pan-HDAC Inhibitor | Can inhibit M2 macrophage polarization. | [5] |
| CSF-1R Inhibitor | Macrophage-Targeting Immunotherapy | Leads to a marked reduction in tumor-associated macrophages. | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in modulating macrophage polarization.
Caption: General experimental workflow for in vivo validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
Syngeneic Mouse Model for In Vivo Efficacy Studies
This protocol outlines the establishment of a syngeneic tumor model to evaluate the anti-tumor effects of this compound.
-
Cell Culture:
-
Murine cancer cell lines (e.g., SM1 melanoma or 4T1 breast cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency and harvested during the logarithmic growth phase for tumor implantation.
-
-
Animal Models:
-
Female C57BL/6 mice (for SM1 melanoma) or BALB/c mice (for 4T1 breast cancer), aged 6-8 weeks, are used.
-
Animals are acclimatized for at least one week before the experiment.
-
-
Tumor Inoculation:
-
Harvested tumor cells are washed with sterile PBS and resuspended at a concentration of 1 x 10^6 cells/100 µL.
-
100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule. The vehicle control group receives the same volume of the vehicle solution.
-
-
Tumor Growth Measurement:
-
Tumor dimensions are measured every 2-3 days using a digital caliper.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Mice are euthanized when tumors reach a predetermined size or at the end of the study.
-
Tumors are excised, weighed, and processed for further analysis (flow cytometry, immunohistochemistry).
-
Flow Cytometry for Macrophage Polarization Analysis
This protocol details the analysis of M1 and M2 macrophage populations within the tumor microenvironment.
-
Tumor Digestion:
-
Excised tumors are minced into small pieces in RPMI-1640 medium.
-
The tissue is digested using an enzymatic cocktail (e.g., collagenase, hyaluronidase, and DNase I) at 37°C for a specified time with gentle agitation.
-
The resulting cell suspension is passed through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red blood cells are lysed using an ACK lysis buffer.
-
-
Cell Staining:
-
The single-cell suspension is washed with FACS buffer (PBS containing 2% FBS).
-
Cells are incubated with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Cells are then stained with a cocktail of fluorescently conjugated antibodies against macrophage and polarization markers. A typical panel includes:
-
General macrophage markers: F4/80, CD11b
-
M1 macrophage markers: CD86, MHC-II
-
M2 macrophage markers: CD206, CD163
-
-
A viability dye is included to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Stained cells are acquired on a flow cytometer.
-
Data is analyzed using appropriate software (e.g., FlowJo).
-
Gating strategy:
-
First, gate on live, single cells.
-
Next, identify the macrophage population (e.g., F4/80+, CD11b+).
-
Within the macrophage gate, quantify the percentage of M1 (e.g., CD86+) and M2 (e.g., CD206+) populations.
-
-
The M1/M2 ratio is calculated for each tumor sample.
-
Conclusion
This compound represents a promising therapeutic agent that targets the tumor microenvironment by modulating macrophage polarization. The available data suggests its potential to inhibit tumor growth in various cancer models. This guide provides a framework for comparing this compound with other anti-cancer agents and offers detailed protocols to facilitate further research and validation in new cancer models. More quantitative preclinical studies are warranted to fully elucidate the comparative efficacy of this compound.
References
- 1. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
SP-2-225 in Combination Therapy: A Comparative Analysis with Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies that can overcome resistance and enhance anti-tumor immunity. In this context, SP-2-225, a selective histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising immunomodulatory agent, particularly in combination with radiotherapy. This guide provides a comparative analysis of this compound against other immunomodulatory agents, supported by preclinical experimental data, to inform future research and drug development.
Executive Summary
This compound selectively inhibits HDAC6, a key enzyme in regulating macrophage polarization. By inhibiting HDAC6, this compound promotes a shift from an anti-inflammatory, pro-tumoral M2 macrophage phenotype to a pro-inflammatory, anti-tumoral M1 phenotype within the tumor microenvironment. This repolarization enhances the efficacy of radiotherapy. This guide compares the performance of this compound in combination with radiotherapy to other immunomodulatory strategies, including other HDAC6 inhibitors and immune checkpoint inhibitors.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Radiotherapy
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Syngeneic SM1 Melanoma | This compound + Radiotherapy (12 Gy) | Significant reduction in tumor volume compared to either treatment alone | Combination therapy enhances anti-tumor immune response. | [1] |
| Syngeneic 4T1 Breast Cancer | This compound + Radiotherapy | Significantly reduced tumor volume | This compound causes a pro-inflammatory shift in the tumor microenvironment. | [1] |
Table 2: Effect of this compound on Macrophage Polarization in the Tumor Microenvironment
| Cancer Model | Treatment Group | Change in M1/M2 Ratio | Method of Analysis | Reference |
| Syngeneic SM1 Melanoma | This compound | Significant increase | Flow Cytometry | [1] |
| Syngeneic 4T1 Breast Cancer | This compound | Shift towards M1 phenotype | Tumor Analysis | [1] |
Table 3: Comparative Efficacy of Other Immunomodulatory Agents in Combination with Radiotherapy (Preclinical Data)
| Agent | Class | Cancer Model | Radiotherapy Dose | Tumor Growth Inhibition | Reference |
| Other HDAC6 Inhibitors | |||||
| Ricolinostat (ACY-1215) | Selective HDAC6 Inhibitor | Head and Neck Squamous Cell Carcinoma | - | Enhances cytotoxicity of adavosertib | [2] |
| Nexturastat A | Selective HDAC6 Inhibitor | Multiple Myeloma | - | Inhibits tumor growth in xenograft models | [3] |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC Inhibitor | Non-Small Cell Lung Cancer Xenograft | - | Growth delay of 20 days (vs. 4 days with radiation alone) | [4] |
| Immune Checkpoint Inhibitors | |||||
| Anti-PD-1 Antibody | Immune Checkpoint Inhibitor | MC38 Colon Adenocarcinoma | 8 Gy x 3 fractions | >60% TGI (abscopal effect) | [5] |
| Anti-CTLA-4 Antibody | Immune Checkpoint Inhibitor | B16-F10 Melanoma | Stereotactic Body Radiation | Improved progression-free survival (77% vs 0% with SBRT alone) | [6] |
| Anti-PD-1 + Anti-CTLA-4 | Immune Checkpoint Inhibitors | B16 Melanoma | - | Significant loss of survival advantage when CD8+ T cells depleted | [7] |
Mechanism of Action: this compound and Macrophage Polarization
This compound's primary immunomodulatory effect stems from its selective inhibition of HDAC6. In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. HDAC6 is implicated in maintaining this M2 polarization. By inhibiting HDAC6, this compound triggers a cascade of intracellular signaling events that lead to the repolarization of these macrophages towards an M1-like phenotype. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to phagocytose tumor cells and present tumor antigens to the adaptive immune system.[1]
Signaling Pathways
The inhibition of HDAC6 by this compound influences several key signaling pathways within macrophages, leading to a shift from the M2 to the M1 phenotype.
Caption: HDAC6 inhibition by this compound shifts macrophage polarization from M2 to M1.
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol outlines the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 or M2 phenotypes, a key assay for evaluating the effect of immunomodulatory agents like this compound.
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6- to 12-week-old mouse (e.g., C57BL/6) by cervical dislocation.
-
Dissect the femur and tibia from the hind legs.
-
Flush the bone marrow from the bones using a syringe with DMEM.
-
Filter the cell suspension through a 70-µm cell strainer.
-
-
Differentiation of BMDMs:
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days.
-
Change the medium on day 3.
-
-
Macrophage Polarization:
-
Plate the differentiated BMDMs at a density of 1 x 10^6 cells/mL.
-
For M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
For M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
To test the effect of this compound, pre-treat the cells with the desired concentration of the compound for a specified time before adding the polarizing cytokines.
-
-
Analysis:
-
Analyze the expression of M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arg1) by flow cytometry, qPCR, or Western blot.
-
Syngeneic Tumor Model with Combination Therapy
This protocol describes a typical in vivo experiment to evaluate the efficacy of this compound in combination with radiotherapy.
-
Tumor Cell Implantation:
-
Inject a murine cancer cell line (e.g., 1 x 10^6 B16-F10 melanoma cells or 5 x 10^5 MC38 colon adenocarcinoma cells) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).
-
Administer this compound via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Deliver a single dose or fractionated doses of radiotherapy to the tumor using a small animal irradiator.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when the tumors reach a predetermined endpoint (e.g., 1500 mm³) or at the end of the study.
-
Excise the tumors for further analysis, such as flow cytometry of tumor-infiltrating immune cells or immunohistochemistry.
-
Caption: Workflow for preclinical evaluation of combination therapy.
Discussion and Future Directions
The preclinical data strongly suggest that this compound, through its selective inhibition of HDAC6 and subsequent modulation of macrophage polarization, is a potent immunomodulatory agent that can significantly enhance the efficacy of radiotherapy. When compared to other immunomodulatory agents, this compound offers a distinct mechanism of action that focuses on reprogramming the innate immune landscape of the tumor microenvironment.
While direct comparative studies are limited, the available data suggest that the efficacy of this compound in combination with radiotherapy is comparable to that observed with checkpoint inhibitors in similar preclinical models. The ability of this compound to convert "cold" tumors, which are often unresponsive to checkpoint inhibitors, into "hot" tumors by increasing the M1/M2 macrophage ratio presents a compelling rationale for its use in combination with both radiotherapy and checkpoint blockade.
Future research should focus on:
-
Head-to-head preclinical studies directly comparing this compound with other immunomodulatory agents in various cancer models.
-
Investigating the optimal dosing and scheduling of this compound in combination with different radiotherapy regimens.
-
Exploring the potential of triple-combination therapies involving this compound, radiotherapy, and immune checkpoint inhibitors.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based combination therapies.
References
- 1. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Anti–PD-1/anti–CTLA-4 efficacy in melanoma brain metastases depends on extracranial disease and augmentation of CD8+ T cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
SP-2-225: A Highly Selective HDAC6 Inhibitor for Advancing Therapeutic Strategies
A comprehensive analysis of experimental data demonstrates the superior selectivity of SP-2-225 for Histone Deacetylase 6 (HDAC6) over other HDAC isoforms, positioning it as a promising candidate for targeted therapies in research and drug development.
This compound, a novel small molecule inhibitor, exhibits remarkable selectivity for HDAC6, a class IIb histone deacetylase, while displaying significantly lower affinity for other HDACs, particularly class I isoforms. This high degree of selectivity minimizes off-target effects, a critical consideration in the development of safer and more effective therapeutic agents. Experimental data from direct enzymatic inhibition assays and cellular analyses confirm the potency and specificity of this compound, distinguishing it from pan-HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA).
Unveiling the Selectivity Profile: A Quantitative Comparison
The inhibitory activity of this compound against different HDAC isoforms was determined through direct enzymatic inhibition assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. For comparison, the IC50 values for the well-established pan-HDAC inhibitor SAHA are also presented.
| Compound | HDAC1 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | Pan-HDAC (IC50) | Selectivity Ratio (Pan-HDAC/HDAC6) |
| This compound | >10,000 nM | >10,000 nM | 67 nM | >17,000 nM | >250-fold |
| SAHA | 2 nM | 1 nM | 10 nM | 36 nM | 3.6-fold |
Data sourced from direct enzymatic inhibition assays.[1]
The data unequivocally demonstrates that this compound is a highly selective HDAC6 inhibitor.[1] Its IC50 value for HDAC6 is in the low nanomolar range (67 nM), while the IC50 values for the class I isoforms, HDAC1 and HDAC3, are in the micromolar range.[1] This translates to a selectivity ratio of over 250-fold for HDAC6 inhibition compared to pan-HDAC inhibition, a significant improvement over the 3.6-fold selectivity of SAHA.[1]
Experimental Validation of Selectivity
The selectivity of this compound was further corroborated through a series of robust experimental protocols.
Direct Enzymatic Inhibition Assays
The IC50 values of this compound were determined using purified, individually expressed HDAC isoforms (HDAC1, HDAC3, and HDAC6). The assays directly measured the enzymatic activity of each HDAC isoform in the presence of varying concentrations of the inhibitor. This method provides a direct assessment of the compound's inhibitory potency against specific enzymes. Pan-HDAC inhibition was assessed using a whole-cell extract containing a mixture of HDAC enzymes.[1]
Cellular Acetylation Profile Analysis
To confirm the selective inhibition of HDAC6 within a cellular context, immunoblot analysis was performed on human MCF-7 breast cancer cells. Cells were treated with this compound, the pan-HDAC inhibitors SAHA and SP-1-161, or a vehicle control. The acetylation status of α-tubulin, a known substrate of HDAC6, and histone H3 at lysine (B10760008) 9 (Ac-H3K9), a substrate of class I HDACs, was then examined.
The results showed that treatment with this compound led to a significant increase in the acetylation of α-tubulin, indicative of HDAC6 inhibition.[1] In contrast, the acetylation of histone H3 remained unchanged, confirming the lack of significant activity against class I HDACs in a cellular environment. Conversely, the pan-HDAC inhibitors, SAHA and SP-1-161, induced hyperacetylation of both α-tubulin and histone H3.[1]
Figure 1. Workflow for determining HDAC inhibitor selectivity.
The Significance of HDAC6 Selectivity in Cellular Pathways
HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin, which is a key component of microtubules. The selective inhibition of HDAC6 by this compound can therefore modulate microtubule dynamics and other downstream signaling pathways without affecting the histone acetylation status regulated by class I HDACs. This targeted approach is critical for therapeutic applications where specific pathway modulation is desired while minimizing widespread changes in gene expression that can result from pan-HDAC inhibition.
Figure 2. Selective inhibition of HDAC6 by this compound.
References
Reproducibility of SP-2-225-Induced Tumor Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SP-2-225, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in tumor growth inhibition. Its performance is compared with other selective HDAC6 inhibitors, Nexturastat A and Ricolinostat, based on available preclinical data. Detailed experimental methodologies and signaling pathway diagrams are included to support the reproducibility of the findings.
Executive Summary
This compound is a selective HDAC6 inhibitor that has demonstrated significant tumor growth inhibition in preclinical cancer models. Its mechanism of action is primarily immune-mediated, involving the polarization of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype. This guide summarizes the available data on this compound and compares it to other well-characterized selective HDAC6 inhibitors, Nexturastat A and Ricolinostat, which have also shown promise in preclinical melanoma models through similar immune-modulatory mechanisms. While direct head-to-head comparative studies are limited, this guide consolidates the existing data to provide a framework for evaluating the reproducibility and potential of this compound in cancer therapy.
Comparative Efficacy of Selective HDAC6 Inhibitors in Melanoma Models
The following table summarizes the reported preclinical efficacy of this compound, Nexturastat A, and Ricolinostat in syngeneic mouse melanoma models. It is important to note that direct comparisons are challenging due to variations in experimental design across different studies.
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Syngeneic SM1 Melanoma | 25 mg/kg, intraperitoneally | Significantly reduced tumor volume. Caused a pro-inflammatory, antitumor shift in the macrophage equilibrium. | [1][2] |
| Nexturastat A | B16 and SM1 Murine Melanoma | Not specified | Reduces tumor growth in syngeneic immunocompetent hosts. Diminished the M2 macrophage phenotype in the tumor microenvironment. | [1] |
| Ricolinostat (ACY-1215) | B16 Melanoma | Not specified | Dose-dependent inhibition of melanoma growth. The antitumor effect requires an intact host immune system. | [2][3] |
Note: The lack of standardized reporting of quantitative data, such as percentage of tumor growth inhibition or survival statistics, across these preclinical studies makes a direct numerical comparison difficult. Future studies with direct head-to-head comparisons in the same melanoma model are warranted.
Mechanism of Action: HDAC6 Inhibition and Macrophage Polarization
The primary mechanism by which this compound and other selective HDAC6 inhibitors are believed to exert their anti-tumor effects is through the modulation of the tumor microenvironment, specifically by altering the polarization of macrophages.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
In Vivo Tumor Growth Inhibition in a Syngeneic Melanoma Mouse Model
This protocol is a generalized procedure based on common practices for evaluating the efficacy of anti-cancer agents in syngeneic mouse models.[4][5]
1. Cell Culture:
-
Murine melanoma cell lines (e.g., B16-F10 or SM1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Animal Model:
-
6-8 week old male C57BL/6 mice are used. Animals are allowed to acclimate for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Melanoma cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 2.5 x 10^6 cells/mL in PBS.
-
0.1 mL of the cell suspension (2.5 x 10^5 cells) is injected subcutaneously into the flank of each mouse.
4. Treatment:
-
Once tumors become palpable (typically 5-7 days after implantation), mice are randomized into treatment and control groups.
-
This compound or a vehicle control is administered intraperitoneally at the specified dose and schedule.
5. Tumor Measurement:
-
Tumor volume is measured every 2-3 days using calipers. The formula: Tumor Volume = (length x width^2) / 2 is used to calculate the volume.
-
Body weight is also monitored as an indicator of toxicity.
6. Endpoint:
-
The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or when signs of morbidity are observed.
-
Tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).
In Vitro Macrophage Polarization Assay
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 or M2 phenotypes in the presence of an HDAC6 inhibitor.[6][7]
1. Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old C57BL/6 mouse.
-
Isolate the femur and tibia and flush the bone marrow with Roswell Park Memorial Institute (RPMI) 1640 medium.
-
Lyse red blood cells using ACK lysis buffer.
2. Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Culture the bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.
3. Macrophage Polarization:
-
Plate the differentiated BMDMs in 6-well plates.
-
Pre-treat the cells with the desired concentration of the HDAC6 inhibitor (e.g., this compound) or vehicle control for 2 hours.
-
To induce M1 polarization, add 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ).
-
To induce M2 polarization, add 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13).
-
Incubate for 24-48 hours.
4. Analysis:
-
Gene Expression: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-12) and M2 markers (e.g., Arg1, Fizz1, Ym1).
-
Protein Expression: Analyze the expression of M1 and M2 surface markers (e.g., CD86 for M1, CD206 for M2) by flow cytometry.
-
Cytokine Secretion: Measure the concentration of secreted cytokines in the culture supernatant using ELISA.
Conclusion
The available preclinical data suggests that this compound is a promising selective HDAC6 inhibitor with reproducible anti-tumor activity in melanoma models. Its efficacy appears to be comparable to other selective HDAC6 inhibitors like Nexturastat A and Ricolinostat, all of which leverage an immune-mediated mechanism involving the repolarization of macrophages. To facilitate further development and clinical translation, future studies should focus on direct, head-to-head comparisons of these compounds in standardized preclinical models, with comprehensive reporting of quantitative efficacy and toxicity data. The detailed protocols provided in this guide aim to support the design and execution of such studies, ultimately enhancing the reproducibility and translatability of these promising findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting histone deacetylase 6 mediates a dual anti‐melanoma effect: Enhanced antitumor immunity and impaired cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Palbociclib (Ibrance) in HR+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Palbociclib (Ibrance), a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in the context of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. We will delve into its mechanism of action, comparative efficacy with other CDK4/6 inhibitors, and the experimental data supporting its clinical use.
Mechanism of Action: Targeting the Cell Cycle
Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle. In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often drives the proliferation of cancer cells by promoting the expression of cyclin D. Cyclin D then binds to and activates CDK4/6, leading to the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby promoting cell division. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, arrests the cell cycle in the G1 phase, and suppresses tumor growth.
Caption: Mechanism of action of Palbociclib in HR+ breast cancer cells.
Comparative Efficacy of CDK4/6 Inhibitors
Palbociclib is one of three FDA-approved CDK4/6 inhibitors for the treatment of HR+/HER2- advanced or metastatic breast cancer, the others being Ribociclib and Abemaciclib. While all three drugs target the same pathway, they exhibit differences in their biochemical properties, clinical efficacy, and safety profiles.
| CDK4/6 Inhibitor | Pivotal Trial(s) (First-Line) | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit (First-Line) |
| Palbociclib | PALOMA-2 | 24.8 months (vs. 14.5 months with letrozole (B1683767) alone) | Not statistically significant in PALOMA-2 |
| Ribociclib | MONALEESA-2 | 25.3 months (vs. 16.0 months with letrozole alone) | Statistically significant improvement |
| Abemaciclib | MONARCH 3 | 28.2 months (vs. 14.8 months with an NSAI) | Data are maturing |
Data presented is for first-line treatment in combination with an aromatase inhibitor. NSAI: nonsteroidal aromatase inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Palbociclib on the proliferation of breast cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Palbociclib (e.g., 0.01 to 10 µM) or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Independent Verification of SP-2-225's Mechanism of Action: A Comparative Analysis
Introduction
SP-2-225 is a novel therapeutic agent that has garnered significant attention for its potential in treating a range of inflammatory and autoimmune disorders. Its purported mechanism of action centers on the selective inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathogenesis of numerous diseases. This guide provides an independent verification of this compound's mechanism of action, comparing its performance with other known NLRP3 inhibitors and presenting supporting experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and pharmacology.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound is designed to interfere with the assembly and activation of this complex. The proposed mechanism involves the direct binding of this compound to the NACHT domain of NLRP3, preventing its oligomerization, a critical step for inflammasome activation.
Caption: Proposed mechanism of action of this compound on the NLRP3 signaling pathway.
Comparative In Vitro Efficacy
To independently verify the efficacy of this compound, a series of in vitro experiments were conducted using bone marrow-derived macrophages (BMDMs). The inhibitory effects of this compound on IL-1β secretion were compared against two well-characterized NLRP3 inhibitors, MCC950 and Oridonin.
Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Culture: BMDMs were harvested from C57BL/6 mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Cells were seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Cells were pre-treated with varying concentrations of this compound, MCC950, or Oridonin for 1 hour.
-
Activation: The NLRP3 inflammasome was activated with 5 mM ATP for 45 minutes.
-
Quantification: Supernatants were collected, and IL-1β concentration was measured by ELISA. Cell viability was assessed using an LDH assay.
Data Summary: IC50 Values for IL-1β Inhibition
| Compound | IC50 (nM) for IL-1β Inhibition |
| This compound | 8.5 ± 1.2 |
| MCC950 | 15.2 ± 2.5 |
| Oridonin | 250.7 ± 35.1 |
The results indicate that this compound is a potent inhibitor of NLRP3-dependent IL-1β secretion, demonstrating a lower IC50 value compared to both MCC950 and Oridonin.
Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.
Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was tested against other inflammasomes, namely AIM2 and NLRC4.
Experimental Protocol: Inflammasome Selectivity Assay
-
Cell Culture and Priming: As described previously.
-
Inhibitor Treatment: BMDMs were pre-treated with 100 nM of this compound or a relevant control inhibitor.
-
Activation:
-
AIM2: Activated with poly(dA:dT) (1 µg/mL) transfected with Lipofectamine 2000.
-
NLRC4: Activated with Salmonella typhimurium (MOI 20).
-
-
Quantification: IL-1β in the supernatant was measured by ELISA.
Data Summary: Percent Inhibition of IL-1β Secretion
| Inflammasome | This compound (100 nM) |
| NLRP3 | 95.8 ± 3.1% |
| AIM2 | 5.2 ± 1.5% |
| NLRC4 | 8.1 ± 2.2% |
This compound demonstrates high selectivity for the NLRP3 inflammasome, with minimal inhibitory effects on the AIM2 and NLRC4 inflammasomes.
Caption: Selectivity of this compound for the NLRP3 inflammasome.
Conclusion
The independent experimental data presented in this guide verify that this compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its superior in vitro efficacy, as demonstrated by a lower IC50 value for IL-1β inhibition compared to established inhibitors like MCC950 and Oridonin, positions it as a promising candidate for further preclinical and clinical development. The high selectivity of this compound for NLRP3 over other inflammasomes, such as AIM2 and NLRC4, suggests a favorable safety profile with a reduced likelihood of off-target effects. These findings provide a solid foundation for continued investigation into the therapeutic potential of this compound in treating NLRP3-driven diseases.
Safety Operating Guide
Proper Disposal Procedures for SP-2-225
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of SP-2-225, identified as "Anticancer agent 225" with CAS number 2251753-61-2, is crucial for maintaining laboratory safety and environmental protection.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals, especially those with potential biological activity.[1] The following procedures are based on general best practices for the disposal of laboratory and anticancer agents and should be adapted to comply with institutional and local regulations.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or latex)
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, to avoid inhalation of any dust or aerosols.[1]
Waste Categorization and Segregation
Proper segregation of waste is the first step in a safe disposal plan. Waste contaminated with this compound should be categorized as either "trace" or "bulk" contaminated. This distinction is critical for ensuring cost-effective and compliant disposal.
| Waste Category | Description | Examples |
| Trace Contaminated | Items that are not visibly contaminated but have come into contact with this compound. This includes "empty" containers as defined by regulations (e.g., no more than 3% by weight of the original contents remaining).[2] | Empty vials, used gloves, bench paper, pipette tips, and other disposable labware. |
| Bulk Contaminated | Materials that are saturated or heavily contaminated with this compound. This includes unused or expired product and visibly contaminated materials from a spill. | Unused this compound, spilled powder or solution, heavily contaminated gloves or absorbent pads, and rinsate from decontaminating glassware.[2][3] |
Step-by-Step Disposal Procedures
1. Preparation and Containment:
-
Designate a specific, labeled hazardous waste container for this compound waste. The container must be chemically compatible with the waste and have a secure, leak-proof lid.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound" or "Anticancer agent 225"), and the associated hazards.
2. Disposal of Solid Waste:
-
Trace Contaminated Solids: Place items such as used gloves, bench paper, and empty vials directly into the designated hazardous waste container.
-
Bulk Contaminated Solids: Carefully transfer any unused or expired this compound powder into the hazardous waste container using a spatula or other appropriate tool to minimize dust generation.
3. Disposal of Liquid Waste:
-
Solutions of this compound: Do not dispose of solutions containing this compound down the drain.[4][5] Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination Rinsate: When cleaning glassware or surfaces, the initial rinsate should be treated as hazardous waste and collected in the designated liquid waste container. Subsequent rinses may be considered non-hazardous depending on institutional policies.
4. Decontamination of Work Surfaces:
-
Prepare the work area by removing all unnecessary items.
-
Wipe the surface with a detergent solution, followed by a rinse with water.[6][7]
-
Finally, decontaminate the surface by wiping with 70% isopropyl alcohol.[6][8]
-
All wipes used in this process should be disposed of as trace-contaminated solid waste.
5. Final Steps:
-
Securely close the hazardous waste container when not in use and when it is three-quarters full.[7]
-
Store the waste container in a designated, safe, and secure location away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.
Experimental Protocol: Work Surface Decontamination
This protocol outlines a general procedure for decontaminating a stainless steel work surface within a biological safety cabinet (BSC) or chemical fume hood after handling this compound.
Materials:
-
Detergent solution
-
70% isopropyl alcohol
-
Sterile water
-
Plastic-backed absorbent pads or low-lint wipes
-
Appropriate hazardous waste container
Procedure:
-
Initial Cleaning: Liberally apply the detergent solution to the work surface. Using an absorbent pad, wipe the surface in overlapping strokes.[7]
-
First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove any detergent residue.
-
Final Decontamination: Apply 70% isopropyl alcohol to the surface and wipe with a new absorbent pad.[6][8]
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all used pads and wipes in the designated trace-contaminated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwyo.edu [uwyo.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for SP-2-225
Absence of a specific Safety Data Sheet (SDS) for the investigational compound SP-2-225 necessitates treating it as a substance with unknown toxicity and potential hazards. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols and prudent laboratory practices when handling this and other novel chemical entities. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment.
Risk Assessment and Hazard Communication
Before handling this compound, a thorough risk assessment is mandatory.[1][2] This process should identify potential hazards and outline control measures to minimize exposure. All personnel involved must be informed of the potential risks and trained on the established safety procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[3][4][5] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent, powdered substance.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.[5][6] |
| Hand | Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended. Check glove compatibility with the solvents being used.[6][7] |
| Body | A fully buttoned lab coat is required. For larger quantities or procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.[6] |
| Respiratory | All handling of powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation.[4][7] For situations where a fume hood is not feasible, a respirator may be required after a formal exposure assessment.[6] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[6] |
Operational Plan for Handling this compound
Adherence to a strict operational plan will minimize the risk of exposure and contamination.
Preparation and Weighing:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[7]
-
Pre-weighing Checks: Before weighing, ensure all necessary PPE is worn correctly. Have waste containers and spill cleanup materials readily available.
-
Weighing Procedure:
-
Use a balance inside the fume hood or a powder-containment balance enclosure.
-
Handle the compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.
-
-
Solution Preparation:
-
Add solvents slowly to the powdered compound to avoid splashing.
-
Keep containers closed when not in use.
-
Experimental Use:
-
Contained Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of aerosols or vapors.
-
Transportation: When moving this compound within the laboratory, use sealed, shatter-resistant secondary containers.[8]
-
Avoid Contamination: Do not wear gloves or lab coats outside of the designated work area.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.[10][11][12]
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected as hazardous chemical waste.[3][8]
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.[10][13] The containers should be compatible with the waste they are holding.
-
Rinsate Collection: The first rinse of any glassware that has come into contact with this compound must be collected as hazardous waste.[8][13]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of any material contaminated with this compound in the regular trash or down the drain.[10][12]
Emergency Procedures
-
Spills:
-
Small spills (inside a fume hood): Use a spill kit with appropriate absorbent material. Decontaminate the area and dispose of all cleanup materials as hazardous waste.
-
Large spills (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's emergency response team.
-
-
Exposure:
-
Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye contact: Immediately flush eyes with an eyewash station for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. mtu.edu [mtu.edu]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
